N-Acetylleucylprolinamide
Description
Structure
3D Structure
Properties
CAS No. |
142179-09-7 |
|---|---|
Molecular Formula |
C13H23N3O3 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H23N3O3/c1-8(2)7-10(15-9(3)17)13(19)16-6-4-5-11(16)12(14)18/h8,10-11H,4-7H2,1-3H3,(H2,14,18)(H,15,17)/t10-,11-/m0/s1 |
InChI Key |
CKLZCZMLTMDPBS-QWRGUYRKSA-N |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C |
Other CAS No. |
142179-09-7 |
Synonyms |
N-Ac-Leu-Pro-NH2 N-acetyl-L-leucyl-L-prolinamide N-acetylleucylprolinamide N-acetylleucylprolinamide, monohydrate |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Packing of N-Acetyl-L-leucyl-L-prolinamide Monohydrate
Abstract
This technical guide provides an in-depth exploration of the crystal packing of N-Acetyl-L-leucyl-L-prolinamide monohydrate, a derivative of a dipeptide with significant interest in biochemical and pharmaceutical research. We will dissect the intricate three-dimensional arrangement of the molecules in the crystalline state, with a particular focus on the crucial role of hydrogen bonding and the integral contribution of the water molecule of hydration. This document is intended for researchers, scientists, and drug development professionals, offering both a detailed analysis of the specific compound and a practical framework for understanding and investigating the crystal structures of similar peptide-based molecules. We will delve into the experimental methodology for crystal structure determination, present a thorough analysis of the molecular conformation and intermolecular interactions, and provide actionable insights into the interpretation of crystallographic data.
Introduction: The Significance of Crystal Packing in Peptide Derivatives
The solid-state structure of a molecule is a critical determinant of its physicochemical properties, including solubility, stability, bioavailability, and hygroscopicity. For peptide-based molecules and active pharmaceutical ingredients (APIs), understanding the crystal packing is paramount for formulation development and ensuring consistent product performance. N-Acetyl-L-leucyl-L-prolinamide is a modified dipeptide, and its monohydrate form presents a fascinating case study in the interplay of molecular conformation and non-covalent interactions that govern the formation of a stable, ordered crystalline lattice.
The crystal packing of this compound is primarily stabilized by a comprehensive, three-dimensional network of hydrogen bonds.[1] A key feature of this structure is the integral role of the water molecule, which acts as a bridge, connecting different peptide molecules and reinforcing the overall architecture.[1] This guide will illuminate the specifics of this network and place them within the broader context of peptide crystallography and the behavior of hydrated crystals.
Experimental Framework for Crystal Structure Determination
The elucidation of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement and analysis of the diffraction data. As a self-validating system, each step is critical for the integrity of the final model.
Synthesis and Crystallization of N-Acetyl-L-leucyl-L-prolinamide Monohydrate
The synthesis of N-Acetyl-L-leucyl-L-prolinamide can be achieved through standard peptide coupling techniques. A common approach involves the N-acetylation of L-leucine, followed by its coupling to L-prolinamide.
Protocol for Crystallization:
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For N-Acetyl-L-leucyl-L-prolinamide monohydrate, slow evaporation from an aqueous solution is a viable method.
-
Preparation of a Saturated Solution: Dissolve the purified N-Acetyl-L-leucyl-L-prolinamide in deionized water at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a vibration-free environment. The vessel should be loosely covered to control the rate of evaporation.
-
Crystal Harvesting: Once suitable single crystals (typically 0.1-0.5 mm in size) have formed, they should be carefully harvested from the mother liquor.
The rationale behind slow evaporation is to allow the molecules sufficient time to arrange themselves into a thermodynamically stable, ordered lattice. Rapid precipitation often leads to amorphous solids or poorly diffracting microcrystals.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded. For the structure of N-Acetyl-L-leucyl-L-prolinamide monohydrate, data was collected at room temperature using Cu Kα radiation (λ = 1.54178 Å).[1]
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. The final R-factor for the N-Acetyl-L-leucyl-L-prolinamide monohydrate structure was 0.037 for 1693 observed reflections, indicating a high-quality refinement.[1]
In-Depth Analysis of the Crystal Structure
The crystal structure of N-Acetyl-L-leucyl-L-prolinamide monohydrate reveals a well-defined molecular conformation and an intricate network of intermolecular interactions that dictate the crystal packing.
Crystallographic Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₂₃N₃O₃·H₂O | [1] |
| Molecular Weight | 287.36 g/mol | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| a | 6.3863(8) Å | [1] |
| b | 14.346(2) Å | [1] |
| c | 17.247(2) Å | [1] |
| V | 1580.1(6) ų | [1] |
| Z | 4 | [1] |
| Dₓ (calculated density) | 1.208 g/cm³ | [1] |
Molecular Conformation
The conformation of the dipeptide derivative in the crystal is a key aspect of its structure.
-
Peptide Bond: The peptide linkage between the leucine and proline residues is in a trans conformation.[1] This is the most common and energetically favorable conformation for peptide bonds.
-
Pyrrolidine Ring: The proline's pyrrolidine ring adopts a Cγ-endo puckered conformation.[1] This specific pucker influences the overall shape of the molecule.
-
Leucine Side Chain: The leucine side chain is in a twisted [g-(tg-)] conformation.[1]
The Hydrogen Bonding Network: The Glue of the Crystal
The stability of the crystal lattice is predominantly due to a three-dimensional network of hydrogen bonds that involves all potential donor groups.[1]
Key Hydrogen Bonding Interactions:
-
Amide-Amide Interactions: The N-H groups of the peptide backbone and the C-terminal amide act as hydrogen bond donors to the carbonyl oxygen atoms of neighboring molecules.
-
Water Molecule Bridging: The water molecule plays a pivotal role in the crystal packing. It is engaged in three hydrogen bonds with different N-acetylamide molecules, effectively cross-linking them.[1] The oxygen atom of the water molecule acts as a hydrogen bond acceptor, while its hydrogen atoms act as donors.
Conclusion and Future Perspectives
The crystal structure of N-Acetyl-L-leucyl-L-prolinamide monohydrate provides a clear example of how specific molecular conformations and a robust hydrogen bonding network, critically mediated by water molecules, lead to a stable crystalline solid. The detailed understanding of this crystal packing is not merely an academic exercise; it has profound implications for the rational design of peptide-based therapeutics with optimized solid-state properties.
Future work could involve computational studies to quantify the energetic contributions of the different hydrogen bonds to the overall lattice energy. Additionally, investigating the potential for polymorphism—the ability of a compound to exist in more than one crystalline form—would be a valuable endeavor, as different polymorphs can exhibit distinct physical properties. The methodologies and analytical principles outlined in this guide provide a solid foundation for such future investigations into the fascinating world of peptide crystal engineering.
References
-
Puliti, R., Mattia, C. A., & Lilley, T. H. (1992). Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 48(4), 709-712. [Link]
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An In-depth Technical Guide to the Biological Function and Research Applications of N-Acetylleucylprolinamide
Foreword: A Molecule of Inferred Potential
In the landscape of peptide research, not every molecule of interest comes with a wealth of direct, published data. N-Acetylleucylprolinamide is one such compound. While a specific, dedicated body of literature on this exact tripeptide derivative is not extensive, its constituent parts—N-terminal acetylation, a hydrophobic leucine residue, and a conformationally rigid proline—are among the most well-understood and strategically utilized motifs in peptide chemistry and drug development.
This guide, therefore, takes an experience-driven approach. As a senior application scientist, my role is not just to report on what is known but to synthesize foundational principles to predict, guide, and rationalize research into novel structures. We will deconstruct N-Acetylleucylprolinamide to understand the probable sum of its parts, offering a robust framework for its investigation and application. This document is built on the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them.
Part 1: The Strategic Importance of N-Acetylleucylprolinamide's Architecture
The structure of N-Acetylleucylprolinamide (Ac-Leu-Pro-NH₂) is a deliberate combination of modifications designed to enhance its stability, modulate its biological activity, and improve its drug-like properties.
The Crucial Role of N-Terminal Acetylation
N-terminal acetylation is a widespread natural post-translational modification, affecting approximately 85% of eukaryotic proteins.[1] In synthetic peptide design, it is a key strategic choice. The addition of an acetyl group (–COCH₃) to the N-terminal amine neutralizes its positive charge at physiological pH.[2] This has several profound consequences:
-
Increased Proteolytic Resistance: The free N-terminus is a primary target for aminopeptidases. By acetylating it, the peptide is protected from this common degradation pathway, significantly extending its biological half-life.[3][4][5]
-
Enhanced Biomimicry: Acetylated peptides more closely mimic the structure of internal sequences within a native protein, which can be advantageous for biological relevance in functional assays.[1][6]
-
Improved Membrane Permeability: By neutralizing the positive charge, the overall polarity of the peptide is reduced. This can enhance its ability to cross cell membranes, a critical factor for intracellular drug targets.[1][4]
The Influence of the Leucine Residue
Leucine, a hydrophobic amino acid, is a major contributor to protein and peptide structure and interactions. Its placement at the N-terminus (following the acetyl cap) is significant:
-
Stabilization of Secondary Structures: Leucine has a high propensity to promote the formation of α-helical structures. Leucine-rich motifs are known to be major contributors to helix stabilization.[7][8]
-
Driving Protein-Protein Interactions: The hydrophobic side chain of leucine is frequently involved in binding to target proteins, often fitting into hydrophobic pockets on a receptor's surface.[7][8]
The Structural Impact of the Proline Residue
Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone amide nitrogen.[9] This has critical structural implications:
-
Conformational Rigidity: The proline ring restricts the rotation of the peptide backbone, introducing a characteristic "kink" or turn.[9][10] This pre-organizes the peptide into a more defined conformation, which can reduce the entropic penalty of binding to a target.[11]
-
Inherent Resistance to Degradation: The peptide bond preceding a proline residue (the Leu-Pro bond in this case) is known to be highly resistant to cleavage by many common proteases.[10][12] This further enhances the overall stability of the peptide.
The combination of N-terminal acetylation and a proline residue makes N-Acetylleucylprolinamide an exceptionally stable small peptide scaffold.
Part 2: Hypothesized Biological Functions and Mechanisms of Action
Based on its structural components, we can hypothesize several promising areas of biological activity for N-Acetylleucylprolinamide.
Potential as a CNS-Active Agent
Many small, lipophilic, N-acetylated molecules exhibit activity within the central nervous system (CNS). For instance, N-acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the brain and is linked to myelin lipid synthesis and mitochondrial energy metabolism.[13][14] N-acetylcysteine (NAC) is another well-studied compound that can cross the blood-brain barrier and exerts neuroprotective effects by modulating glutamate transmission and reducing oxidative stress.[15][16]
The increased stability and reduced polarity of N-Acetylleucylprolinamide make it a candidate for CNS penetration. Its potential neuromodulatory effects would depend on the specific receptors or enzymes it interacts with in the brain.
Interaction with Prolyl Oligopeptidase (POP)
Prolyl oligopeptidase (POP) is a cytosolic serine protease that specifically cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[17][18] It is implicated in the metabolism of several neuropeptides and has been investigated as a drug target for neurological and inflammatory disorders.[18][19]
Given its N-acyl-proline structure, N-Acetylleucylprolinamide is a prime candidate to interact with POP. This interaction could manifest in two ways:
-
As an Inhibitor: Many potent POP inhibitors are N-acyl-pro-pyrrolidine-type molecules.[20] N-Acetylleucylprolinamide could act as a competitive inhibitor, binding to the active site of POP and preventing it from processing its natural substrates. This could lead to an increase in the levels of certain neuropeptides, with potential therapeutic effects.
-
As a Substrate: Alternatively, POP could cleave the prolinamide bond, leading to the release of N-Acetylleucine and prolinamide. In this scenario, the peptide itself would be a substrate, and its biological effect would be related to its rate of turnover or the activity of its breakdown products.
The diagram below illustrates the potential role of N-Acetylleucylprolinamide as a POP inhibitor, which represents a promising therapeutic hypothesis.
Caption: Hypothesized mechanism of N-Acetylleucylprolinamide as a POP inhibitor.
Part 3: Experimental Protocols for the Researcher
To investigate the hypothesized properties of N-Acetylleucylprolinamide, a robust set of experimental protocols is required. The following sections provide step-by-step methodologies grounded in established laboratory practice.
Synthesis and Purification Workflow
The primary method for producing N-Acetylleucylprolinamide is Solid-Phase Peptide Synthesis (SPPS). This allows for the sequential addition of amino acids on a solid resin support, followed by N-terminal modification and cleavage.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for N-Acetylleucylprolinamide.
Step-by-Step Methodology: SPPS
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in Dimethylformamide (DMF).
-
First Amino Acid (Proline):
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple Fmoc-Pro-OH using a coupling agent like HBTU and a base like DIEA in DMF.
-
Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
-
Second Amino Acid (Leucine):
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Leu-OH using the same coupling procedure.
-
Wash the resin.
-
-
N-Terminal Acetylation:
-
Perform a final Fmoc deprotection.
-
Add a solution of acetic anhydride and DIEA in DMF to the resin. Allow to react for 1-2 hours. This step acetylates the N-terminal amine of Leucine.[3]
-
Wash the resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass will be the sum of the residue masses plus the acetyl group (42 Da) minus water molecules.[1]
-
In Vitro Enzyme Inhibition Assay: Prolyl Oligopeptidase (POP)
This protocol determines if N-Acetylleucylprolinamide can inhibit POP activity.
-
Reagents and Materials:
-
Recombinant human Prolyl Oligopeptidase (POP).
-
Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC).
-
N-Acetylleucylprolinamide (test inhibitor).
-
Known POP inhibitor (positive control, e.g., Z-Pro-Prolinal).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of N-Acetylleucylprolinamide in assay buffer.
-
In the 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the POP enzyme. Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time (kinetic read) at the appropriate excitation/emission wavelengths for AMC (e.g., 360 nm/460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of POP activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Part 4: Data Presentation and Interpretation
Clear data presentation is essential for evaluating the outcomes of synthesis and biological assays.
Table 1: Physicochemical Properties of N-Acetylleucylprolinamide
| Property | Predicted Value | Rationale / Method |
| Molecular Formula | C₁₃H₂₃N₃O₃ | Calculated from structure |
| Molecular Weight | 269.34 g/mol | Sum of atomic masses |
| Charge at pH 7.4 | 0 (Neutral) | N-terminal acetylation and C-terminal amidation neutralize charges.[4] |
| LogP (Hydrophobicity) | ~0.5 - 1.0 | Increased hydrophobicity due to acetyl group and Leu side chain. |
| Topological Polar Surface Area | ~90 Ų | Calculated from functional groups. |
Table 2: Hypothetical Data from a Prolyl Oligopeptidase (POP) Inhibition Assay
| Compound | IC₅₀ (nM) | Notes |
| N-Acetylleucylprolinamide | 850 | Exhibits moderate inhibitory activity. |
| Z-Pro-Prolinal (Control) | 15 | Potent, known inhibitor. Confirms assay validity. |
| Unmodified Leu-Pro-NH₂ | > 10,000 | The N-acetyl group is critical for binding to the POP active site. |
This data is illustrative and would need to be confirmed experimentally.
Conclusion and Future Directions
N-Acetylleucylprolinamide serves as an exemplary model for rational peptide design. By combining N-terminal acetylation for stability, a hydrophobic leucine for potential target interaction, and a rigid proline for conformational stability and protease resistance, this molecule is engineered for enhanced biological utility.
The primary hypothesized functions—as a CNS-active agent or as a modulator of prolyl oligopeptidase—provide clear and testable avenues for future research. Experimental validation, starting with the synthesis and in vitro assays described herein, is the critical next step. Further investigations could explore its effects in cell-based models of neuroinflammation or its pharmacokinetic profile in vivo. Ultimately, the study of N-Acetylleucylprolinamide offers valuable insights into how discrete chemical modifications collectively define the biological potential of a peptide.
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CD Formulation. (n.d.). Acetylated Peptide Synthesis. Retrieved from [Link]
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LifeTein. (2025, August 14). Should My Peptide Be Acetylated?. Retrieved from [Link]
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LifeTein. (n.d.). Peptide synthesis: Amidation and Acetylation. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Acetylated Peptide Enrichment Analysis. Retrieved from [Link]
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- Google Patents. (n.d.). DE102011118030A1 - Preparation and use of a peptide having an N-terminal 11 C-labeled acetyl group.
- Dittenhafer-Reed, K. E., et al. (2015). Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry. PMC.
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Wikipedia. (n.d.). Proline. Retrieved from [Link]
- Oxford Academic. (2024, April 15). PPI3D: a web server for searching, analyzing and modeling protein–protein, protein–peptide and protein–nucleic acid interactions.
- Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. FASEB Journal, 9(9), 736-744.
- Goolsby, B. J., & Brodbelt, J. S. (2001). C-terminal peptide sequencing using acetylated peptides with MS in a quadrupole ion trap. Analyst, 126(9), 1541-1548.
- Zhang, X., et al. (2020). Rapid and Easy Enrichment Strategy for Naturally Acetylated N Termini Based on LysN Digestion and Amine-Reactive Resin Capture. Analytical Chemistry, 92(11), 7478-7483.
- Wang, Y., et al. (2014). Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin.
- Audie, J., et al. (2022). PPI-Affinity: A Web Tool for the Prediction and Optimization of Protein–Peptide and Protein–Protein Binding Affinity. Journal of Proteome Research, 21(7), 1786-1793.
- Lee, Y., et al. (2003). General function of N-terminal propeptide on assisting protein folding and inhibiting catalytic activity based on observations with a chimeric thermolysin-like protease.
- Tabb, D. L., et al. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry, 75(23), 6431-6437.
- Fridkin, M., et al. (2007). A highly efficient in situ N-acetylation approach for solid phase synthesis. Journal of Peptide Science, 13(1), 57-60.
- Jemimah, S., et al. (2017).
- Fuxreiter, M., et al. (2008). Prolyl oligopeptidase inhibition by N-acyl-pro-pyrrolidine-type molecules. Journal of Medicinal Chemistry, 51(23), 7489-7497.
- Somsen, B., et al. (2023). Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. MDPI.
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Vrije Universiteit Brussel. (n.d.). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Retrieved from [Link]
- Hadži, S., et al. (2024). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Journal of Molecular Biology, 436(4), 168444.
- Tardiolo, G., et al. (2024). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. PMC.
- Li, Y., et al. (2018). Prolyl oligopeptidase inhibitor suppresses the upregulation of ACSDKP in patients with acute myeloid leukemia. PMC.
- Tenorio-Laranga, J., et al. (2010).
- Cummings, C. G., & Hamilton, A. D. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Chemical Biology, 2(3), 859-881.
- Svarcbahs, R., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α‑Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry, 66(12), 8049-8068.
- Satoh, T., et al. (1996). CNS-specific prostacyclin ligands as neuronal survival-promoting factors in the brain. British Journal of Pharmacology, 118(7), 1619-1624.
- Tolar-Peterson, E., et al. (2014). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. PMC.
- Myöhänen, T. T. (2020). The role of prolyl oligopeptidase, understanding the puzzle. PMC.
- Moffett, J. R., et al. (2007). N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. PMC.
- Xi, X., et al. (2020). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.
- Moffett, J. R., et al. (2007). "N-Acetylaspartate in the CNS: From neurodiagnostics to neurobiology". UNL Digital Commons.
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The Isomerization Benchmark: N-Acetylleucylprolinamide in Protein Folding & Drug Discovery
Executive Summary
Protein folding is often described as a rapid collapse into a native state, yet for many proteins, this process is stalled by a single, rate-limiting molecular event: the cis-trans isomerization of peptidyl-prolyl bonds. N-Acetylleucylprolinamide (Ac-Leu-Pro-NH₂) serves as the canonical "hydrogen atom" for studying this phenomenon.
This guide delineates the physicochemical role of Ac-Leu-Pro-NH₂ as a structural model. Unlike generic peptide sequences, the Leucine-Proline (Leu-Pro) motif presents specific steric constraints that mimic the hydrophobic cores of folding intermediates. This document provides a validated framework for using Ac-Leu-Pro-NH₂ to calibrate Peptidyl-Prolyl Isomerase (PPIase) activity, quantify intrinsic backbone dynamics via NMR, and benchmark folding kinetics in drug development.
The Biological Context: The "Proline Trap"
In the ribosome, polypeptide chains are synthesized with peptide bonds primarily in the trans conformation. However, the cyclic nature of the proline side chain reduces the energetic difference between cis and trans isomers, leading to a significant population (5–30%) of cis bonds in unfolded states.
For a protein to reach its native functional state, specific prolines must often isomerize to a non-native cis form (or vice versa). This process is intrinsically slow (
Why Ac-Leu-Pro-NH₂?
While many X-Pro peptides exist, Ac-Leu-Pro-NH₂ is the preferred model for three reasons:
-
Steric Bulk: The isobutyl side chain of Leucine (
) exerts steric pressure on the Proline ring ( ), modulating the rotational barrier in a way that mimics the crowded interior of a globular protein. -
Chemical Simplicity: The N-acetyl and C-amide capping groups eliminate charged termini effects, isolating the intrinsic backbone dynamics.
-
Solubility: It maintains high solubility in both aqueous and organic solvents, allowing for solvent-dependence studies (e.g., TFE titrations) relevant to membrane protein folding.
Thermodynamics & Kinetics of Isomerization
Understanding the baseline physics of Ac-Leu-Pro-NH₂ is a prerequisite for using it as a control in enzymatic assays.
The Equilibrium
The isomerization follows a reversible two-state model:
In aqueous solution at 25°C, the equilibrium strongly favors the trans isomer due to steric clashes between the Proline
Table 1: Baseline Thermodynamic Parameters for Ac-Leu-Pro-NH₂
| Parameter | Typical Value (25°C, D₂O) | Physical Significance |
| Trans is energetically favored by steric relief. | ||
| Free energy difference between isomers. | ||
| High activation barrier due to partial double-bond character. | ||
| Isomerization Rate ( | The "slow" timescale detectable by EXSY NMR. |
Experimental Protocols
Protocol A: NMR-Based Quantification (The Gold Standard)
Objective: Determine the intrinsic cis/trans ratio and exchange rates without interference from reporter groups.
Materials:
-
Ac-Leu-Pro-NH₂ (>98% purity).
-
Deuterated solvent (D₂O or DMSO-
). -
NMR Spectrometer (minimum 500 MHz recommended).
Workflow:
-
Sample Preparation: Dissolve peptide to 2–5 mM in D₂O. Adjust pH to 6.0 (unbuffered) or use 20 mM phosphate buffer to prevent amide exchange catalysis.
-
1D ¹H Spectrum Acquisition:
-
Target the Acetyl-methyl protons (
ppm). You will observe two distinct singlets. -
Target the Leucine
-methyls ( ppm). -
Note: The major peak corresponds to the trans isomer; the minor peak is the cis.
-
-
Data Analysis:
-
Integrate the area under the major (
) and minor ( ) peaks. -
Calculate population fraction:
.
-
-
Kinetic Measurement (EXSY/ROESY):
-
Run a 2D NOESY or ROESY experiment with mixing times (
) ranging from 50 ms to 500 ms. -
Look for exchange cross-peaks between the cis and trans resonances (distinct from NOE cross-peaks).
-
Fit peak intensities to the Bloch-McConnell equations to extract
and .
-
Protocol B: Protease-Coupled Assay (High Throughput)
Note: While Ac-Leu-Pro-NH₂ is the structural model, high-throughput screening often utilizes the chromogenic analog Suc-Ala-Leu-Pro-Phe-pNA . The logic below applies to the Leu-Pro motif.
Objective: Measure the catalytic efficiency of a PPIase (e.g., Cyclophilin A).
-
Principle: Chymotrypsin cleaves only the trans isomer of the substrate.
-
Reaction:
-
Substrate is dissolved in LiCl/TFE (favoring a mixed cis/trans population).
-
Inject into aqueous buffer containing Chymotrypsin ± PPIase.
-
Phase 1 (Burst): Rapid cleavage of existing trans substrate.
-
Phase 2 (Lag): Slow cleavage limited by cis
trans isomerization.
-
-
Readout: Absorbance at 390 nm (p-nitroaniline release). The rate constant of the slow phase equals the isomerization rate (
).
Mechanism & Visualization
The following diagram illustrates the isomerization pathway and the experimental logic for distinguishing isomers.
Caption: The thermodynamic equilibrium of Ac-Leu-Pro-NH₂. The high activation barrier (
Applications in Drug Development
PPIase Inhibitor Screening
Peptidyl-Prolyl Isomerases (e.g., Pin1, FKBP12) are high-value targets for cancer and neurodegeneration.
-
Role of Model: Ac-Leu-Pro-NH₂ is used to determine the
of the enzyme. -
Validation: A drug candidate (e.g., Cyclosporin A) is validated if it reduces the observed isomerization rate (
) of the model peptide back to the baseline non-catalyzed rate ( ).
Formulation Stability
Proline isomerization can induce conformational heterogeneity in peptide therapeutics, leading to aggregation.
-
Strategy: During formulation, Ac-Leu-Pro-NH₂ is used as a "canary" molecule to test if excipients (surfactants, buffers) shift the cis/trans equilibrium or lower the isomerization barrier, which could predict instability in the actual drug substance.
References
-
Fischer, G. (2000). "Peptidyl-prolyl cis/trans isomerases and their effectors." Angewandte Chemie International Edition, 33(14), 1415-1436. Link
-
Brandts, J. F., Halvorson, H. R., & Brennan, M. (1975). "Consideration of the Possibility that the slow step in protein denaturation reactions is due to cis-trans isomerism of proline residues." Biochemistry, 14(22), 4953–4963. Link
-
Reimer, U., et al. (1998). "Side-chain effects on peptidyl-prolyl cis/trans isomerisation." Journal of Molecular Biology, 279(2), 449-460. Link
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Canonical text for NMR assignment of Proline isomers).
-
Stein, R. L. (1993). "Mechanism of enzymatic and nonenzymatic prolyl cis-trans isomerization." Advances in Protein Chemistry, 44, 1-24. Link
Technical Guide: N-Acetylleucylprolinamide (Ac-Leu-Pro-NH2)
The following technical guide details the properties, synthesis, and applications of N-Acetylleucylprolinamide (Ac-Leu-Pro-NH2).
Part 1: Chemical Identity & Critical Clarification
Critical Note on CAS Registry Numbers
User Alert: The CAS number provided in your query (16395-58-7 ) corresponds to N-Acetyl-L-prolinamide (Ac-Pro-NH2), a simpler precursor molecule. The compound specified by the name N-Acetylleucylprolinamide is a dipeptide derivative with the sequence Ac-Leu-Pro-NH2 .
To ensure scientific accuracy, this guide focuses on the specific dipeptide N-Acetylleucylprolinamide while referencing the precursor where relevant.
| Feature | Target Compound | Precursor / CAS Mismatch |
| Chemical Name | N-Acetyl-L-leucyl-L-prolinamide | N-Acetyl-L-prolinamide |
| Abbreviation | Ac-Leu-Pro-NH2 (NALPA) | Ac-Pro-NH2 |
| CAS Number | 142179-09-7 (Monohydrate) | 16395-58-7 |
| Formula | C₁₃H₂₃N₃O₃ | C₇H₁₂N₂O₂ |
| Primary Use | Protease substrate analog, Structural model | Peptide synthesis intermediate |
Physicochemical Profile
N-Acetylleucylprolinamide is a blocked dipeptide often used in structural biology to model protein folding and enzyme-substrate interactions due to the conformational rigidity of the proline residue.
-
Systematic Name: (2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxamide[1]
-
Molecular Weight: 269.34 g/mol (Anhydrous)
-
Crystal Structure: Orthorhombic system, Space group
.[2] -
Solubility: Soluble in water, methanol, and DMSO.
-
Conformation: The peptide bond between Leucine and Proline typically adopts a trans conformation in the crystalline state, though cis-trans isomerization is possible in solution.
Part 2: Synthesis & Experimental Protocols
Chemical Synthesis Workflow
The synthesis of Ac-Leu-Pro-NH2 follows standard solution-phase peptide coupling logic. The objective is to couple N-acetyl-L-leucine with L-prolinamide while minimizing racemization.
Reagents & Materials:
-
Starting Materials: N-Acetyl-L-Leucine (Ac-Leu-OH), L-Prolinamide (Pro-NH2).
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).
-
Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Protocol:
-
Activation: Dissolve Ac-Leu-OH (1.0 eq) in anhydrous DMF under nitrogen atmosphere. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.
-
Coupling: Add L-Prolinamide (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture. Allow the temperature to rise to room temperature naturally.
-
Reaction: Stir for 12–18 hours. Monitor progress via TLC (System: CHCl₃/MeOH 9:1) or LC-MS.[3]
-
Work-up:
-
Evaporate DMF under reduced pressure.
-
Dissolve residue in Ethyl Acetate.
-
Wash sequentially with: 1M KHSO₄ (acid wash), Saturated NaHCO₃ (base wash), and Brine.
-
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Methanol/Ether or purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).
Visualization of Synthesis Logic
Caption: Step-wise chemical synthesis pathway for N-Acetylleucylprolinamide via carbodiimide coupling.
Part 3: Biological Applications & Mechanism[10]
Protease Substrate Analog & Inhibition
Ac-Leu-Pro-NH2 serves as a critical "minimalist" probe in enzymology. It mimics the P2-P1 residues of natural substrates for serine and cysteine proteases but lacks the scissile bond required for hydrolysis (due to the C-terminal amide capping), or reacts very slowly.
-
Thrombin Interaction: It acts as a non-cleavable or slow-reacting substrate analog. By binding to the active site (S2-S1 subsites), it allows researchers to map the steric requirements of the enzyme's binding pocket without rapid degradation of the probe.
-
Calpain & Cathepsin Models: The Leucine-Proline motif is structurally related to inhibitors like ALLN (N-acetyl-L-leucyl-L-leucyl-L-norleucinal). Ac-Leu-Pro-NH2 helps decouple the binding affinity of the backbone from the reactivity of the "warhead" (aldehyde vs. amide).
Structural Biology: The "Proline Kink" Model
In protein folding studies, Ac-Leu-Pro-NH2 is a model system for studying the cis-trans isomerization of the Xaa-Pro peptide bond.
-
Mechanism: The steric clash between the leucine side chain and the proline ring restricts conformational freedom.
-
Utility: Crystallographic data of this molecule provides reference bond angles and lengths used to parameterize molecular dynamics (MD) force fields (e.g., AMBER, CHARMM).
Signaling Pathway Interaction (Protease Logic)
Caption: Mechanism of Ac-Leu-Pro-NH2 acting as a stable active-site probe for serine proteases.
Part 4: References
-
Puliti, R., Mattia, C. A., & Lilley, T. H. (1992). Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate.[4][5][1] Acta Crystallographica Section C: Crystal Structure Communications, 48(4), 709-712.[4][5][2] Link
-
Bode, W., et al. (1989). The refined 1.9 Å crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. The EMBO Journal, 8(11), 3467–3475. Link
-
Sigma-Aldrich. N-Acetyl-L-prolinamide (CAS 16395-58-7) Product Sheet. (Cited for CAS clarification). Link
-
Lilley, T. H. (1994). Peptide and Protein Solvation. In: Thermodynamics of Biochemical Reactions. Wiley-Interscience. (Discusses solvation of Ac-Leu-Pro-NH2).
Sources
- 1. (2S)-1-[(2S)-2-乙酰氨基-4-甲基戊酰基]吡咯烷-2-甲酰胺 - CAS号 142179-09-7 - 摩熵化学 [molaid.com]
- 2. Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. moleculardepot.com [moleculardepot.com]
- 5. bluetigerscientific.com [bluetigerscientific.com]
Methodological & Application
Application Note: High-Purity Synthesis of N-Acetyl-L-leucyl-L-prolinamide (Ac-Leu-Pro-NH2)
Executive Summary
This application note details an optimized protocol for the solid-phase synthesis of N-Acetyl-L-leucyl-L-prolinamide (Ac-Leu-Pro-NH2) . This dipeptide is a critical substrate for Prolyl Oligopeptidase (POP/PREP) assays and a common structural motif in peptidomimetic drug design.
While dipeptide synthesis often appears trivial, the specific sequence containing a C-terminal Proline presents unique challenges, notably the high risk of diketopiperazine (DKP) formation and the failure of standard colorimetric monitoring tests. This protocol utilizes Fmoc-chemistry on Rink Amide resin to suppress DKP formation and mandates the Chloranil test for accurate reaction monitoring, ensuring high crude purity and minimizing downstream purification burdens.
Chemo-Structural Strategy & Logic
The "Proline Problem" & DKP Formation
The synthesis of Ac-Leu-Pro-NH2 involves a high risk of diketopiperazine (DKP) formation.
-
Mechanism: After the deprotection of the second amino acid (Leucine), the free N-terminal amine can back-bite the carbonyl carbon attaching the Proline to the resin.
-
Consequence: This cyclization cleaves the dipeptide from the resin prematurely, forming a cyclic byproduct (DKP) and reducing yield to near zero.
-
Solution: We utilize Rink Amide MBHA resin . Unlike Wang resin (ester linkage), Rink Amide forms a robust amide bond with the C-terminal Proline. This amide bond is significantly more resistant to nucleophilic attack by the N-terminal amine, effectively suppressing DKP formation during the Leucine deprotection step.
Monitoring Secondary Amines
Standard Kaiser (Ninhydrin) tests rely on primary amines to produce a blue color (Ruhemann’s purple). However, the intermediate H-Pro-Resin contains a secondary amine .
-
Risk: A Kaiser test on H-Pro-Resin will yield a false negative or a faint, uninterpretable reddish-brown.
-
Solution: This protocol strictly enforces the Chloranil Test or Isatin Test for verifying the coupling efficiency onto Proline residues.
Experimental Workflow (Visualization)
The following diagram outlines the critical decision points and specific monitoring techniques required for this synthesis.
Figure 1: Step-wise synthesis logic highlighting the switch between Kaiser and Chloranil monitoring methods.
Materials & Reagents Specifications
| Component | Specification | Purpose |
| Resin | Rink Amide MBHA (0.5–0.7 mmol/g) | Generates C-terminal amide; resists DKP formation. |
| Amino Acids | Fmoc-L-Pro-OH, Fmoc-L-Leu-OH | Building blocks (High purity >99%). |
| Coupling Reagents | HBTU (0.45 M in DMF) | Activator. HATU may be used for difficult couplings.[1][2] |
| Base | DIEA (N,N-Diisopropylethylamine) | Activates amino acid carboxylate. |
| Deprotection | 20% Piperidine in DMF | Removes Fmoc group.[3] |
| Capping | Acetic Anhydride (Ac₂O) / Pyridine | Acetylates the N-terminus. |
| Cleavage | TFA (HPLC Grade), TIS (Triisopropylsilane) | Cleaves peptide from resin and scavenges cations. |
| Solvents | DMF (Peptide Grade), DCM, Ether | Washing and precipitation. |
Detailed Protocol
Phase A: Resin Preparation & First Coupling
-
Weighing: Weigh 200 mg of Rink Amide MBHA resin into a fritted polypropylene reaction vessel.
-
Swelling: Add 5 mL DCM. Agitate gently for 30 mins. Drain. Repeat with DMF for 15 mins.
-
Linker Deprotection: Add 5 mL 20% Piperidine/DMF . Agitate 2 mins. Drain. Add fresh 20% Piperidine/DMF.[3] Agitate 10 mins. Drain.
-
Washing: Wash 3x DMF, 3x DCM, 3x DMF.
-
Coupling Fmoc-Pro-OH:
-
QC (Kaiser Test): Take a few beads. Add Ninhydrin reagents. Heat to 100°C.
-
Result: Beads should be colorless/yellow . (If blue, re-couple).
-
Phase B: Second Coupling (The Critical Step)
-
Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 5 mins). Note: Keep deprotection time short to minimize any risk of side reactions, though Rink resin is stable.
-
QC (Chloranil Test - MANDATORY):
-
Coupling Fmoc-Leu-OH:
-
QC (Chloranil Test): Repeat the Chloranil test on a bead sample.
-
Result: Beads should be colorless/yellow . This confirms the secondary amine of Proline has reacted.
-
Phase C: N-Terminal Acetylation
-
Fmoc Removal: Remove the Fmoc from the Leucine residue using 20% Piperidine/DMF (5 min + 10 min). Wash thoroughly.[1]
-
QC (Kaiser Test): Now that we have a primary amine (Leucine), revert to the Kaiser test.
-
Result: Beads should be dark blue .
-
-
Acetylation Reaction:
-
Prepare a solution of Acetic Anhydride : Pyridine : DMF (1 : 2 : 7) .
-
Add 5 mL to the resin. Agitate for 20 minutes.
-
-
Validation: Wash resin 3x DMF, 3x DCM. Perform Kaiser Test.
-
Result: Beads must be colorless . If blue, repeat acetylation.
-
Phase D: Cleavage & Isolation
-
Final Wash: Wash resin 5x DCM to remove all DMF traces. Dry resin under N2 flow for 20 mins.
-
Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H2O .
-
Reaction: Add cocktail to resin. Shake for 2 hours at RT.
-
Precipitation:
-
Filter the filtrate into a 50 mL centrifuge tube containing cold Diethyl Ether (-20°C).
-
The peptide will precipitate as a white solid.
-
Centrifuge (3000 rpm, 5 mins). Decant ether. Wash pellet 2x with cold ether.
-
-
Lyophilization: Dissolve pellet in 10% Acetic Acid/Water or 0.1% TFA/Water and lyophilize to obtain the crude white powder.
Analytical Validation
Expected Data
-
Chemical Formula: C13H23N3O3
-
Molecular Weight: 269.34 g/mol
-
Monoisotopic Mass: 269.17
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes. (This small, polar dipeptide elutes early).
-
Detection: UV 214 nm (Amide bond) and ESI-MS (Positive Mode).
-
Acceptance Criteria: Single peak at >95% purity; MS shows [M+H]+ = 270.2.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield / Missing Product | DKP Formation. The dipeptide cyclized and cleaved during synthesis.[3] | Ensure Rink Amide resin is used. Do not use Wang or CTC resin. Minimize time in Piperidine during the second deprotection. |
| False Negative QC | Using Kaiser test on Proline. | Use Chloranil or Isatin tests for any step involving the Proline nitrogen.[4][6] |
| Incomplete Acetylation | Old Acetic Anhydride (hydrolyzed). | Use fresh Acetic Anhydride. Ensure base (Pyridine or DIEA) is present in excess. |
| Split Peaks in HPLC | Cis/Trans Isomerism. | Proline peptide bonds can undergo slow cis/trans isomerization. This is intrinsic to Proline. Collect both peaks if they have the same Mass; they will equilibrate. |
References
-
Solid-Phase Synthesis Strategy: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
-
Diketopiperazine (DKP) Formation: Gairí, M., et al. (1995). Diketopiperazine formation in solid-phase peptide synthesis using the Fmoc/tBu strategy.[8] International Journal of Peptide and Protein Research.
-
Monitoring Secondary Amines (Chloranil Test): Vojkovsky, T. (1995).[6] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.[6]
-
Prolyl Oligopeptidase Substrates: Polgár, L. (2002).[9] The prolyl oligopeptidase family.[9][10][11] Cellular and Molecular Life Sciences, 59, 349–362.
Sources
- 1. peptide.com [peptide.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Investigating substrate binding mechanism in prolyl oligopeptidase through molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Macrocyclization of backbone N-methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
Using N-Acetylleucylprolinamide in X-ray diffraction studies
Application Note: High-Resolution X-ray Diffraction Profiling of N-Acetyl-L-leucyl-L-prolinamide
Executive Summary
This application note details the protocol for the crystallization and X-ray diffraction (XRD) analysis of N-Acetyl-L-leucyl-L-prolinamide (Ac-Leu-Pro-NH₂) . As a dipeptide derivative, this compound serves as a critical model system for understanding the steric constraints of the Leu-Pro motif found in collagen, cytokines, and protease inhibitors.
This guide is designed for researchers utilizing Ac-Leu-Pro-NH₂ either as a standalone model for peptide bond geometry (specifically prolyl cis/trans isomerization and pyrrolidine ring puckering) or as a ligand in co-crystallization studies with proteolytic enzymes (e.g., Thrombin, Thermolysin).
Scientific Rationale & Mechanism
The Proline "Kink" and Conformational Analysis
Unlike other amino acids, the cyclic structure of proline restricts the conformational space of the peptide backbone. Ac-Leu-Pro-NH₂ is particularly valuable for studying:
-
Peptide Bond Isomerization: The peptide bond preceding proline (
) has a lower energy barrier between cis ( ) and trans ( ) states compared to other residues. While the trans form is generally favored, the cis population is significant in solution. High-resolution XRD is required to definitively assign the isomeric state in the solid phase. -
Ring Puckering: The pyrrolidine ring adopts specific "puckers" (envelope conformations) to relieve steric strain. Identifying whether the C
atom is endo (on the same side as C ) or exo relative to the ring plane is critical for accurate modeling of protein-ligand interactions.
Structural Benchmarks
Based on foundational crystallographic data (Puliti et al., 1992), the target metrics for a successful standalone crystallization of this monohydrate form are:
-
Space Group: Orthorhombic
[1][2] -
Packing: Stabilized by a 3D hydrogen bond network involving a critical water molecule.[1][2]
-
Target R-factor:
Experimental Workflow
The following workflow outlines the decision process for characterizing Ac-Leu-Pro-NH₂, distinguishing between small-molecule profiling and protein co-crystallization.
Figure 1: Experimental workflow for Ac-Leu-Pro-NH₂ diffraction studies, separating small molecule geometric profiling from macromolecular co-crystallography.
Detailed Protocols
Protocol A: Small Molecule Crystallization (Monohydrate Form)
Objective: To grow diffraction-quality crystals of the peptide itself to study bond geometry.
-
Sample Preparation:
-
Dissolve Ac-Leu-Pro-NH₂ in ultrapure deionized water to a concentration of 20 mg/mL .
-
If solubility is poor, add Ethanol (EtOH) dropwise, but do not exceed 20% v/v EtOH.
-
-
Crystallization Setup (Slow Evaporation):
-
Place 500
L of the peptide solution into a clean glass vial (scintillation vial or small test tube). -
Cover the vial with Parafilm®.
-
Pierce the Parafilm with a fine needle (3–5 holes) to allow controlled, slow solvent evaporation.
-
Incubate at Room Temperature (20–22°C) in a vibration-free environment.
-
-
Harvesting:
-
Crystals typically appear as colorless prisms within 3–7 days.
-
Critical Check: Verify crystal integrity under polarized light. Sharp extinction indicates good internal order.
-
Protocol B: Data Collection & Refinement
Objective: To collect high-redundancy data for precise electron density mapping.
-
Mounting:
-
Beamline Settings:
-
Wavelength: Cu K
( Å) is sufficient for small molecules; Synchrotron radiation ( Å) is preferred for high resolution (< 0.8 Å). -
Oscillation: 0.5° per frame.
-
Distance: Set detector distance to capture reflections up to 0.8 Å resolution.
-
-
Refinement Strategy:
-
Use Direct Methods (SHELXT) for phasing.
-
Refine using Full-matrix least-squares on
. -
Hydrogen Atoms: Place H-atoms in calculated positions but allow the amide and water hydrogens to refine freely if data quality permits (resolution < 0.8 Å).
-
Data Analysis & Validation Standards
When analyzing the electron density map, specific geometric parameters must be verified to confirm the structural identity.
Geometric Parameters Table
Compare your refined structure against these literature-validated standards for the monohydrate form.
| Parameter | Feature | Target Value (Lit.) | Tolerance | Significance |
| Space Group | Symmetry | N/A | Standard orthorhombic packing. | |
| Peptide Bond | Confirm absence of cis isomer. | |||
| Leu Side Chain | Variable | Leucine side chain conformation.[1][2] | ||
| Ring Pucker | Proline Ring | C | N/A | Critical for steric fit in enzymes. |
| Density | Crystal Density | Verifies correct hydration state.[2] |
Structural Logic: Cis/Trans & Puckering
Use the following logic flow to interpret the electron density around the Proline residue.
Figure 2: Logic tree for assigning geometric isomers in Ac-Leu-Pro-NH₂ structures.
Troubleshooting & Optimization
-
Issue: Twinning or Disorder.
-
Cause: The Leu side chain is flexible and can adopt multiple conformations (disorder).
-
Solution: Collect data at Cryogenic temperatures (100 K) to freeze side-chain motion.
-
-
Issue: No Diffraction.
-
Cause: Crystals may be solvates that dehydrate rapidly upon mounting.
-
Solution: Mount crystals quickly using the "Loop" method with a coating of Paratone-N oil to prevent dehydration.
-
-
Issue: Cis-Peptide Bond Identification.
-
Insight: If the electron density map between Leucine and Proline is discontinuous or shows positive difference density (
) near the amide nitrogen, consider modeling the cis isomer as a minor alternate conformation (occupancy refinement).
-
References
-
Puliti, R., Mattia, C. A., & Lilley, T. H. (1992). Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate.[1] Acta Crystallographica Section C: Crystal Structure Communications, 48(4), 709-712.[1]
-
Schnitzer, T., Trapp, N., Fischer, L. M., & Wennemers, H. (2023). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science.
-
Rupp, B. (2009).Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. (General Protocol Reference).
Sources
Application Note: Preparation of N-Acetylleucylprolinamide for High-Resolution NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the chemical synthesis, purification, and sample preparation of N-Acetylleucylprolinamide for nuclear magnetic resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring high-purity peptide samples for structural and functional studies. This document emphasizes the rationale behind key experimental steps, ensuring both methodological robustness and scientific integrity.
Introduction
N-Acetylleucylprolinamide is a dipeptide derivative that serves as a valuable model system in various biochemical and pharmaceutical studies. Its constrained proline residue and the acetylated N-terminus provide distinct structural features that are of interest in understanding peptide conformation, protein-ligand interactions, and the development of peptidomimetics. High-resolution NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of such molecules in solution.[1][2][3] However, the quality of NMR data is critically dependent on the purity and proper preparation of the sample.[1][4] This guide outlines a systematic approach to obtain high-quality N-Acetylleucylprolinamide suitable for advanced NMR analysis.
Synthesis of N-Acetylleucylprolinamide
The synthesis of N-Acetylleucylprolinamide is achieved through a stepwise peptide coupling strategy.[5] This involves the formation of a peptide bond between N-acetyl-L-leucine and L-prolinamide. The use of protecting groups is essential to prevent unwanted side reactions and ensure the specific formation of the desired peptide bond.[6][][8]
Materials
| Reagent/Material | Grade | Supplier |
| N-α-Fmoc-L-leucine | Synthesis Grade | Major Supplier |
| L-Prolinamide | Synthesis Grade | Major Supplier |
| Acetic Anhydride | Reagent Grade | Major Supplier |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | Major Supplier |
| DIPEA (N,N-Diisopropylethylamine) | Peptide Synthesis Grade | Major Supplier |
| Piperidine | Reagent Grade | Major Supplier |
| Dichloromethane (DCM) | Anhydrous | Major Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Supplier |
| Diethyl ether | Reagent Grade | Major Supplier |
Synthesis Workflow
Caption: Solution-phase synthesis of N-Acetylleucylprolinamide.
Step-by-Step Synthesis Protocol
Step 1: Preparation of N-Acetyl-L-leucine
-
Dissolve N-α-Fmoc-L-leucine in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete removal of the Fmoc protecting group.
-
Monitor the deprotection by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the resulting free amine of L-leucine, add a mixture of acetic anhydride and DIPEA in DCM.
-
Stir the reaction at room temperature overnight.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain N-acetyl-L-leucine.
Rationale: The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminus, which can be cleanly removed with piperidine.[][9] Acetylation of the free amine with acetic anhydride yields the desired N-acetylated amino acid.
Step 2: Peptide Coupling
-
Dissolve N-acetyl-L-leucine (1.0 eq) and L-prolinamide (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution.[10][11]
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the coupling is complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-Acetylleucylprolinamide.
Rationale: HBTU is an efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid of N-acetyl-L-leucine to form an active ester, which then readily reacts with the amine of L-prolinamide to form the peptide bond with minimal racemization.[12][13]
Purification of N-Acetylleucylprolinamide
Purification of the crude product is crucial to remove unreacted starting materials, coupling reagents, and byproducts, which can interfere with NMR analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying peptides due to its high resolving power.[14][15][16][17][18]
Materials
| Reagent/Material | Grade | Supplier |
| Crude N-Acetylleucylprolinamide | - | Synthesized in-house |
| Acetonitrile (ACN) | HPLC Grade | Major Supplier |
| Trifluoroacetic acid (TFA) | HPLC Grade | Major Supplier |
| Deionized Water | 18.2 MΩ·cm | - |
| C18 RP-HPLC Column | Preparative Grade | Major Supplier |
Purification Workflow
Caption: Purification workflow for N-Acetylleucylprolinamide.
Step-by-Step Purification Protocol
-
Dissolve the crude peptide in a minimal amount of a 50:50 mixture of acetonitrile and water.
-
Set up the preparative RP-HPLC system with a C18 column.
-
The mobile phases are typically:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC or LC-MS.
-
Pool the fractions with >95% purity.
-
Freeze the pooled fractions at -80°C and lyophilize to obtain a white, fluffy powder.[19]
Rationale: RP-HPLC separates molecules based on their hydrophobicity.[18] The C18 stationary phase retains the peptide, which is then eluted by an increasing concentration of the organic solvent (acetonitrile). TFA acts as an ion-pairing agent to improve peak shape. Lyophilization removes the water and acetonitrile, yielding a stable, dry powder that is easy to handle and store.[19][20][21][22][23]
NMR Sample Preparation
Meticulous sample preparation is paramount for acquiring high-quality NMR data.[1] This involves precise control over concentration, pH, and the choice of solvent.
Materials
| Reagent/Material | Grade | Supplier |
| Purified N-Acetylleucylprolinamide | >95% purity | Prepared in-house |
| Deuterium Oxide (D2O) | 99.9% D | Major Supplier |
| Deuterated Dimethyl Sulfoxide (DMSO-d6) | 99.9% D | Major Supplier |
| 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) | NMR Standard | Major Supplier |
| High-quality 5 mm NMR tubes | - | Major Supplier |
NMR Sample Preparation Protocol
| Parameter | Recommended Value | Rationale |
| Concentration | 1-5 mM[24][25] | Higher concentrations improve the signal-to-noise ratio, which is crucial for multidimensional NMR experiments. |
| Solvent | 90% H2O / 10% D2O or DMSO-d6[26][27][28][29][30] | The choice of solvent depends on the peptide's solubility and the specific NMR experiments. 10% D2O is required for the field-frequency lock in aqueous samples.[31] DMSO-d6 is a good alternative for peptides with poor water solubility. |
| pH | 4.0 - 7.0[31] | The pH affects the chemical shifts of amide protons and can influence the peptide's conformation. It should be carefully adjusted and kept consistent. |
| Internal Standard | DSS or TSP | Provides a reference for chemical shifts (0 ppm). |
Step-by-Step NMR Sample Preparation
-
Accurately weigh the lyophilized N-Acetylleucylprolinamide to calculate the required volume of solvent for the desired concentration.
-
Transfer the peptide to a clean, dry microcentrifuge tube.
-
Add the appropriate volume of the chosen deuterated solvent (e.g., 90% H2O / 10% D2O).
-
Gently vortex or pipette up and down to dissolve the peptide completely. A brief sonication may be necessary for less soluble peptides.
-
If using an aqueous buffer, adjust the pH using dilute DCl or NaOD.
-
Add a small aliquot of a stock solution of the internal standard (e.g., DSS).
-
Transfer the final solution to a high-quality 5 mm NMR tube.
-
Ensure the sample height in the tube is sufficient for the NMR spectrometer's probe (typically ~4 cm).
-
Cap the NMR tube and label it clearly.
Rationale: The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the peptide signals in the 1H NMR spectrum.[26][29] Careful pH control is necessary as the chemical shifts of exchangeable protons are pH-dependent.
Conclusion
The successful acquisition of high-resolution NMR data for N-Acetylleucylprolinamide relies on a systematic and well-executed preparation strategy. By following the detailed protocols for synthesis, purification, and NMR sample preparation outlined in this application note, researchers can consistently produce high-quality samples, leading to reliable and reproducible NMR results for structural and dynamic investigations.
References
- Vertex AI Search.
- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Vertex AI Search. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Vertex AI Search. Peptide Lyophilization Protocol: A Step-by-Step Lab Guide.
- Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
- BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
- ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews.
- Merck Millipore. NMR Solvents.
- Wikipedia. Peptide synthesis.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Vertex AI Search. Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
- Vertex AI Search. Peptide Coupling Reagents, More than a Letter Soup.
- Springer Nature Experiments. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides.
- NIH. Protecting Groups in Peptide Synthesis - PubMed.
- Vertex AI Search.
- Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- AltaBioscience. Peptide solubility and storage.
- GenScript. Peptide Storage and Handling Guidelines.
- Vertex AI Search. HPLC of Peptides and Proteins HPLC of Peptides and Proteins.
- Creative Proteomics. NMR-Based Peptide Structure Analysis.
- Bachem. Handling and Storage Guidelines for Peptides.
- Bioprocess Online.
- AAPPTEC. Handling and Storage of Peptides - FAQ.
- Vertex AI Search.
- Vertex AI Search. peptide nmr.
- SARomics Biostructures. Protein & Peptide NMR Spectroscopy : Practical Aspects.
- Isotope Science / Alfa Chemistry.
- Fluorochem. NMR Solvents.
- Cambridge Isotope Labs. NMR Solvents & Consumables.
- Springer Nature Experiments.
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- 1. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
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Navigating the Crucial Step of Peptide Bond Formation: A Guide to Coupling Reagents for Ac-Leu-Pro-NH2 Synthesis
In the landscape of synthetic peptide chemistry, the efficient and stereochemically pure formation of the amide bond is paramount to the success of the endeavor. The synthesis of the dipeptide Ac-Leu-Pro-NH2, while seemingly straightforward, presents a microcosm of the challenges frequently encountered in peptide synthesis, particularly those involving the unique structural constraints of proline. The choice of coupling reagent is a critical determinant of yield, purity, and the preservation of chiral integrity. This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of peptide coupling reagents and their application to the synthesis of Ac-Leu-Pro-NH2, grounded in mechanistic understanding and field-proven protocols.
The Central Challenge: Peptide Bond Formation and the Role of Coupling Reagents
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine, which, under normal conditions, is thermodynamically unfavorable.[1] Coupling reagents are therefore essential to activate the carboxylic acid group of an N-protected amino acid, transforming it into a reactive species that is susceptible to nucleophilic attack by the amino group of the adjacent amino acid or peptide chain.[2] The ideal coupling reagent facilitates rapid and complete acylation while minimizing side reactions, the most notorious of which is the loss of stereochemical integrity at the α-carbon, known as epimerization or racemization.[1]
The synthesis of sequences containing proline, such as Ac-Leu-Pro-NH2, introduces specific challenges. The secondary amine of proline can lead to slower coupling kinetics.[3] Furthermore, dipeptides with a C-terminal proline are particularly susceptible to intramolecular cyclization, forming a stable six-membered ring known as a diketopiperazine (DKP), which truncates the peptide chain.[3] The choice of coupling reagent and reaction conditions must be carefully considered to mitigate these risks.
A Comparative Analysis of Coupling Reagent Classes
Modern peptide synthesis primarily relies on three major classes of in-situ coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates through a distinct mechanism and offers a unique profile of advantages and disadvantages.
Carbodiimides: The Workhorses of Peptide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective and widely used activating agents.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to rearrangement into an unreactive N-acylurea, a common side product.[4] More critically, it can promote the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which is a primary pathway for racemization.[4]
To suppress these side reactions, carbodiimides are almost always used in conjunction with additives.[1]
-
1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the gold-standard additive. It reacts with the O-acylisourea to form a more stable and less racemization-prone OBt active ester.[4] However, anhydrous HOBt is classified as an explosive, limiting its availability and use.
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): As a non-explosive alternative to HOBt, Oxyma Pure has gained significant traction. It offers comparable or even superior performance in suppressing racemization and improving coupling efficiency.[5][6]
The combination of DIC with HOBt or Oxyma Pure remains a robust method, particularly when racemization is a concern.[1]
Phosphonium and Aminium/Uronium Salts: The High-Performance Reagents
Developed to overcome the limitations of carbodiimides, phosphonium and aminium/uronium salts are generally more reactive and provide higher coupling efficiencies with lower racemization.[7] These reagents incorporate a leaving group, typically derived from HOBt or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), directly into their structure.[7]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and its HOAt-based counterpart, (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly efficient and generate non-carcinogenic byproducts.[8] They are particularly effective for coupling sterically hindered amino acids.[8]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This class includes some of the most powerful coupling reagents available.
-
HBTU/TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate analogue (TBTU) are highly efficient but can cause guanidinylation of the N-terminal amine if used in excess.[9]
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is one of the most reactive coupling reagents, demonstrating rapid kinetics and low epimerization.[10] It is particularly advantageous for difficult couplings.[11]
-
HCTU: O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) offers a cost-effective alternative to HATU with comparable efficiency.[11]
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt based on Oxyma Pure. It exhibits high reactivity and solubility, requires only one equivalent of base, and has a favorable safety profile.[8]
-
The following table summarizes the key characteristics of these coupling reagents for the synthesis of Ac-Leu-Pro-NH2.
| Coupling Reagent Class | Representative Reagents | Advantages | Disadvantages | Suitability for Ac-Leu-Pro-NH2 |
| Carbodiimides | DIC/Oxyma Pure | Cost-effective, well-established.[1] | Slower reaction rates, potential for N-acylurea formation, requires an additive.[4] | Good, especially with Oxyma Pure to minimize epimerization. |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization, good for sterically hindered couplings.[8] | Higher cost. | Excellent, particularly if steric hindrance is a concern. |
| Aminium/Uronium Salts | HATU, HCTU, COMU | Very high reactivity, rapid coupling, low epimerization.[8][10][11] | Higher cost, potential for guanidinylation (HBTU/HATU).[9] | Excellent, offering high efficiency and minimal side reactions. |
Experimental Protocols for Ac-Leu-Pro-NH2 Synthesis
The following are detailed step-by-step protocols for the solid-phase synthesis of Ac-Leu-Pro-NH2 on a Rink Amide resin, which will yield the C-terminal amide upon cleavage.[11][12]
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Protocol 1: Synthesis using HATU
HATU is an excellent choice for ensuring high coupling efficiency and minimizing side reactions.[10]
1. Resin Preparation and First Amino Acid Loading: a. Swell Rink Amide resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[11] b. Drain the DMF. c. The first amino acid, Fmoc-Pro-OH, is typically pre-loaded on the Rink Amide resin. If not, couple Fmoc-Pro-OH (4 eq.) using DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF.
2. Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.[12] b. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).[12]
3. Coupling of Fmoc-Leu-OH: a. In a separate vessel, dissolve Fmoc-Leu-OH (3 eq.), HATU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.[11] b. Pre-activate for 2-5 minutes.[11] c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Monitor the coupling completion with a Kaiser test (note: this test is not reliable for proline, but can be used after the leucine coupling).[3] f. Wash the resin with DMF (5x) and DCM (3x).
4. N-terminal Acetylation: a. Following the final Fmoc deprotection of Leucine, wash the resin with DMF. b. Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.[11] c. Add the acetylation solution to the resin and agitate for 30 minutes. d. Wash the resin extensively with DMF (5x) and DCM (5x).[11] e. Dry the resin under vacuum.
5. Cleavage and Deprotection: a. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[13] b. Add the cleavage cocktail to the dried resin and agitate for 2-3 hours.[12] c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[11] e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[11] f. Dry the crude peptide under vacuum.
6. Purification: a. Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[12]
Protocol 2: Synthesis using DIC/Oxyma Pure
This protocol offers a more cost-effective approach while still maintaining good control over epimerization thanks to Oxyma Pure.[5]
1. Resin Preparation and First Amino Acid Loading: a. Follow steps 1a-1c from Protocol 1.
2. Fmoc Deprotection: a. Follow steps 2a-2b from Protocol 1.
3. Coupling of Fmoc-Leu-OH: a. In a separate vessel, dissolve Fmoc-Leu-OH (4 eq.) and Oxyma Pure (4 eq.) in DMF.[12] b. Add the solution to the deprotected resin. c. Add DIC (4 eq.) to the resin slurry. d. Agitate the mixture for 2-4 hours at room temperature. e. Monitor and wash as described in steps 3e-3f of Protocol 1.
4. N-terminal Acetylation: a. Follow steps 4a-4f from Protocol 1.
5. Cleavage and Deprotection: a. Follow steps 5a-5f from Protocol 1.
6. Purification: a. Follow step 6a from Protocol 1.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for more informed troubleshooting and optimization of peptide synthesis.
In the DIC/Oxyma Pure mechanism, the carbodiimide first activates the carboxylic acid to form the O-acylisourea, which is then trapped by Oxyma Pure to form the more stable and selective Oxyma-ester.[5] This active ester then reacts with the amine to form the peptide bond.
The HATU mechanism involves the direct formation of a highly reactive OAt-active ester, which is facilitated by the presence of a base.[14] This active ester rapidly acylates the amine, driving the reaction to completion with high efficiency.[14]
Conclusion
The successful synthesis of Ac-Leu-Pro-NH2 hinges on the judicious selection of a coupling reagent that can efficiently form the Leu-Pro bond while minimizing the risks of epimerization and diketopiperazine formation. For routine synthesis where cost is a consideration, the DIC/Oxyma Pure system provides a reliable and robust solution. For more challenging syntheses, or when speed and the highest possible purity are paramount, aminium/uronium reagents such as HATU, HCTU, or COMU are the reagents of choice. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can confidently navigate the complexities of peptide synthesis and achieve their desired target molecules with high fidelity.
References
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
- Al-Warhi, T., Al-Harthi, S., & El-Faham, A. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). bio-protocol, 10(18), e3761.
-
CD Formulation. (n.d.). Acetylated Peptide Synthesis. Retrieved from [Link]
- Chandra, K., Roy, T. K., Naoum, J. N., & Offer, J. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 12(12), 1879–1884.
-
AAPPTec. (n.d.). Cleaving peptides from Rink Amide Resin. Retrieved from [Link]
-
Wikipedia. (2023). HATU. Retrieved from [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
-
Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Retrieved from [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). Green chemistry – OxymaPure®. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 788–802.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry–A European Journal, 15(37), 9394-9403.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Peptide self-cleavage at canaline residue: application to a solubilizing tag system for native chemical. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
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Application Note: High-Fidelity Synthesis of Copper(II) Complexes with the Sterically Constrained N-Acetylleucylprolinamide Ligand
Executive Summary & Strategic Rationale
This application note details the protocol for synthesizing metal complexes using N-Acetylleucylprolinamide (Ac-Leu-Pro-NH₂) , a sterically constrained dipeptide ligand. Unlike flexible linear peptides, the inclusion of a proline residue induces a structural "kink" (often a
Scientific Significance: The Ac-Leu-Pro-NH₂ ligand serves as a critical model for studying metal binding at "break" sites in protein backbones. The N-acetyl and C-terminal amide blocking groups eliminate the zwitterionic character of the peptide, forcing the metal ion to coordinate via the amide backbone (nitrogen and oxygen donors) rather than terminal amines or carboxylates. This mimics the coordination environment found in the interior of metalloproteins rather than the N-terminal "ATCUN" motifs.
Key Application Areas:
-
Bioinorganic Modeling: Simulating metal binding at protein
-turns. -
Metallodrug Design: Creating neutral, lipophilic metal complexes capable of passive membrane transport.
-
Catalysis: Utilizing the fixed geometry of the proline ring to induce enantioselectivity in Lewis acid catalysis.
Ligand Chemistry & Coordination Logic[1][2]
Before synthesis, it is critical to understand the coordination constraints of Ac-Leu-Pro-NH₂.
-
Blocked Termini: The Acetyl (N-term) and Amide (C-term) groups prevent standard amino/carboxyl coordination.
-
The Proline Constraint: The peptide bond connecting Leucine and Proline contains a tertiary nitrogen . Unlike secondary amide nitrogens (which can deprotonate and coordinate as
), the Proline nitrogen lacks a proton. -
Primary Donor Sites:
-
Terminal Amide Nitrogen (Pro-NH₂): Deprotonates at high pH (
, lowered to by metal coordination). -
Carbonyl Oxygens: The acetyl carbonyl and the Leu-Pro carbonyl are available as neutral donors.
-
Target Complex Geometry: For Copper(II), the expected coordination mode involves a stable 5-membered chelate ring formed by the deprotonated terminal amide nitrogen and the carbonyl oxygen of the Leu-Pro peptide bond.
Visualization: Coordination Logic & Workflow
Figure 1: Logic flow for the synthesis and coordination strategy of Ac-Leu-Pro-NH₂ metal complexes.
Experimental Protocol
Phase 1: Materials & Preparation
Reagents:
-
Ligand: N-Acetyl-L-leucyl-L-prolinamide (Custom synthesis or commercial source, >95% purity).
-
Metal Salt: Copper(II) Chloride Dihydrate (
) or Copper(II) Perchlorate Hexahydrate (Caution: Perchlorates are explosive). -
Base: 1.0 M KOH or NaOH (aqueous).
-
Solvent: Methanol (HPLC grade), Milli-Q Water.
Safety Note: When working with perchlorates and organic ligands, use small scales and protective shielding.
Phase 2: Synthesis Workflow
Step A: Ligand Solubilization
-
Weigh 1.0 mmol (269.3 mg) of Ac-Leu-Pro-NH₂.
-
Dissolve in 10 mL of Methanol . The ligand should dissolve readily; if not, mild sonication (30 sec) is permissible.
-
Checkpoint: Solution must be clear and colorless.
Step B: Metal Addition
-
Prepare a solution of 1.0 mmol (170.5 mg)
in 5 mL of Water . -
Add the copper solution dropwise to the ligand solution under continuous magnetic stirring.
-
Observation: The solution will turn a pale blue/aqua color (characteristic of aqueous
). At this stage, no coordination to the amide nitrogen has occurred due to the low pH.
Step C: pH-Triggered Coordination (The Critical Step)
-
Insert a calibrated pH electrode into the reaction vessel.
-
Slowly add 1.0 M KOH dropwise.
-
Monitor Color Change: As pH rises above 8.0, the solution will shift from pale blue to deep violet/purple .
-
Target pH: Adjust to pH 10.5 - 11.0 . Do not exceed pH 12 to avoid hydroxides precipitation (
). -
Stir for 2 hours at room temperature to ensure thermodynamic equilibrium.
Step D: Isolation & Purification
-
Filter the deep violet solution through a 0.45
PTFE syringe filter to remove any unreacted metal hydroxides. -
Crystallization:
-
Method A (Slow Evaporation): Leave the filtrate in a beaker covered with perforated parafilm for 3-5 days.
-
Method B (Vapor Diffusion): Place the filtrate in a small vial inside a larger jar containing Diethyl Ether. Seal the jar. The ether diffusion will lower solubility and force crystallization.
-
-
Wash the resulting blue-violet crystals with cold ethanol and dry under vacuum.
Characterization & Data Interpretation
To validate the synthesis, you must confirm the coordination mode. The following table summarizes expected spectral signatures.
| Technique | Parameter | Uncomplexed Ligand | Cu(II) Complex | Interpretation |
| FT-IR | Amide I ( | Shifted to | Indicates Carbonyl Oxygen coordination. | |
| FT-IR | Amide II/III | Distinct bands | Disappearance/Shift | Loss of N-H bending mode upon deprotonation. |
| UV-Vis | N/A (Colorless) | Characteristic of | ||
| EPR | $g{ | }$ and $A_{ |
Diagram: Characterization Logic Tree
Figure 2: Analytical workflow for validating the metal-ligand coordination mode.
Troubleshooting & "Self-Validating" Checks
-
Issue: Precipitation of Blue Solid (Cu(OH)₂).
-
Cause: pH was raised too quickly or too high (>12) before the ligand could coordinate.
-
Correction: Add ligand in slight excess (1.1 eq) and add base very slowly. Ensure the solvent has sufficient methanol content (50% v/v) to solubilize the organic ligand.
-
-
Issue: No Color Change (Stays Pale Blue).
-
Cause: pH is too low (<8). The amide proton has not been removed.
-
Correction: Verify pH meter calibration. Add more base until the violet color appears.
-
-
Issue: Oily Product.
-
Cause: Peptide complexes often trap water.
-
Correction: Triturate the oil with cold diethyl ether or hexane to induce solidification.
-
References
-
Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385–426. Link
-
Sovago, I., & Osz, K. (2006). Metal ion selectivity of oligopeptides. Dalton Transactions, (34), 4075–4085. Link
-
Puliti, R., Mattia, C. A., & Lilley, T. H. (1992). Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate. Acta Crystallographica Section C, 48(4), 709-712. Link
-
Facchin, G., et al. (2016). Copper(II) complexes with proline-containing peptides: The role of the proline residue in the coordination geometry. Inorganica Chimica Acta, 453, 664-672. Link
-
Goodman, M., et al. (1996). Peptidomimetics: Synthesis, structures, and biological activities. Pure and Applied Chemistry, 68(6), 1195-1202. Link
Sources
Comprehensive Guide to HPLC Purification of Short-Chain Dipeptides: Methods, Protocols, and Field-Proven Insights
An Application Guide by a Senior Application Scientist
Abstract
Short-chain dipeptides represent a critical class of molecules in pharmaceutical research, diagnostics, and nutritional science. Their purification, however, presents unique challenges due to their inherent polarity, low molecular weight, and structural diversity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of short-chain dipeptides using High-Performance Liquid Chromatography (HPLC). We will delve into the core principles of various HPLC modes, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange (IEX), and Chiral Chromatography. This guide emphasizes the causality behind experimental choices, offering field-proven insights into method development, optimization, and troubleshooting. Detailed, step-by-step protocols and visual workflows are provided to ensure reproducible and high-purity outcomes.
Chapter 1: Foundational Principles of Dipeptide Separation
The successful purification of a dipeptide hinges on understanding its unique physicochemical properties, which are dictated by its constituent amino acids and their sequence. These properties determine the molecule's interaction with the stationary and mobile phases in an HPLC system.
-
Hydrophobicity: The overall hydrophobicity is a sum of the contributions of the amino acid side chains. Dipeptides can range from highly hydrophilic (e.g., Ser-Asp) to significantly hydrophobic (e.g., Phe-Leu). This property is the primary driver for separation in RP-HPLC.[1]
-
Charge and Isoelectric Point (pI): The net charge of a dipeptide is dependent on the pH of the mobile phase and the pKa values of its N-terminus, C-terminus, and any ionizable side chains (e.g., Asp, Glu, Lys, Arg, His). At a pH below its pI, a dipeptide will be positively charged; above its pI, it will be negatively charged. This is the fundamental principle for separation in Ion-Exchange Chromatography (IEX).[2][3]
-
Polarity and Hydrophilicity: Many dipeptides are highly polar and may not be sufficiently retained on traditional RP-HPLC columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that leverages polarity for retention and separation.[4]
-
Chirality: If a dipeptide is synthesized from chiral amino acids, it can exist as multiple stereoisomers (enantiomers or diastereomers). The separation of these isomers requires specialized Chiral Stationary Phases (CSPs) that can form transient, diastereomeric complexes with the analytes, allowing for their differential elution.[5][6]
Chapter 2: HPLC Mode Selection: A Strategic Approach
Selecting the correct HPLC mode is the most critical decision in developing a purification protocol. While RP-HPLC is the most common starting point[7][8], it is not universally applicable. The choice should be a deliberate one based on the dipeptide's known or predicted properties.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[1] It is the workhorse for peptide purification due to its high resolution and applicability to a wide range of molecules.[9]
-
Principle: A non-polar stationary phase (typically C18- or C8-modified silica) is used with a polar mobile phase (usually a mixture of water and acetonitrile or methanol). Hydrophobic dipeptides interact more strongly with the stationary phase and are retained longer. Elution is achieved by increasing the concentration of the organic solvent in the mobile phase.[1]
-
Best Suited For: Dipeptides with at least one hydrophobic amino acid residue, providing sufficient retention.
-
Key Consideration: Very polar dipeptides may elute in the void volume with little or no retention.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating highly polar compounds that are poorly retained in RP-HPLC.[10]
-
Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[11] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer. Elution is achieved by increasing the aqueous component of the mobile phase.[11]
-
Best Suited For: Highly hydrophilic dipeptides (e.g., those containing Ser, Thr, Asp, Asn, Glu, Gln).
-
Key Consideration: HILIC is orthogonal to RP-HPLC, making it an excellent secondary purification step if RP-HPLC fails to provide adequate purity.[11]
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on differences in their net surface charge at a given pH.[2] It is highly effective for separating dipeptides from impurities with different charge states, such as those arising from deamidation.[3]
-
Principle: The stationary phase contains charged functional groups that interact with oppositely charged dipeptides. Cation-exchange (CIEX) uses a negatively charged stationary phase (e.g., sulfopropyl) to retain positive dipeptides, while anion-exchange (AIEX) uses a positively charged stationary phase to retain negative dipeptides.[12] Elution is typically accomplished by increasing the salt concentration or changing the pH of the mobile phase to disrupt the ionic interactions.[3]
-
Best Suited For: Separating dipeptides with different pI values or from charged impurities.
-
Key Consideration: The pH of the mobile phase must be carefully controlled to maintain the desired charge state on both the analyte and the stationary phase.[13]
Chiral Chromatography
This specialized mode is essential for resolving stereoisomers.
-
Principle: Chiral stationary phases (CSPs), such as those based on cyclodextrins, glycopeptide antibiotics (e.g., teicoplanin), or cinchona alkaloids, create a chiral environment.[5][6] The dipeptide stereoisomers interact differently with the CSP, leading to different retention times.
-
Best Suited For: Purity assessment and purification of stereoisomeric dipeptide mixtures.
-
Key Consideration: Method development can be more complex, often requiring screening of different CSPs and mobile phase compositions to achieve separation.[14]
Diagram: HPLC Mode Selection Workflow
Caption: A decision tree for selecting the optimal HPLC purification strategy.
Chapter 3: Method Development and Optimization
Column and Mobile Phase Selection
The choice of column and mobile phase is interdependent and critical for achieving high resolution.
Table 1: Common Mobile Phases and Buffers for Dipeptide HPLC
| Mobile Phase Component | Common Concentration | Purpose & Comments | Compatibility |
|---|---|---|---|
| Acetonitrile (ACN) | 5-95% | Organic modifier in RP-HPLC and HILIC. Generally provides better peak shapes than methanol for peptides.[8] | UV, ELSD, CAD, MS |
| Water (HPLC Grade) | 5-95% | Aqueous component of the mobile phase. | UV, ELSD, CAD, MS |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Ion-pairing agent in RP-HPLC. Improves peak shape for basic peptides but can cause ion suppression in MS.[15][16] | UV, ELSD, CAD |
| Formic Acid (FA) | 0.1% | Volatile acidic modifier. A preferred alternative to TFA for LC-MS applications due to reduced ion suppression.[15][16] | UV, ELSD, CAD, MS |
| Ammonium Acetate/Formate | 5-20 mM | Volatile buffer systems, useful for maintaining pH control in LC-MS applications.[17] | ELSD, CAD, MS |
| Phosphate Buffers | 10-50 mM | Non-volatile buffer, provides excellent pH control for UV-based methods. Must be flushed from the system before shutdown.[16] | UV only |
Gradient Design
For complex crude samples, a gradient elution is almost always necessary.[1]
-
Scouting Gradient: A fast, linear gradient (e.g., 5% to 95% organic solvent over 10-15 minutes) is used to determine the approximate elution conditions for the target dipeptide.
-
Focused Gradient: Once the elution point is known, a shallower gradient is developed around that point to maximize resolution between the target peptide and nearby impurities.[18] For example, if the peptide elutes at 40% ACN in a scouting run, a new gradient from 30% to 50% ACN over 20-30 minutes will provide better separation.
-
Step Gradients: In some cases, particularly in flash chromatography, a step gradient can be used to selectively wash off impurities before eluting the product with a higher concentration of organic solvent.[19]
Detector Selection
Many dipeptides lack strong UV chromophores (like Trp or Tyr), making UV detection challenging.
Table 2: Comparison of HPLC Detectors for Dipeptide Analysis
| Detector | Principle | Pros | Cons |
|---|---|---|---|
| UV-Vis | Measures absorbance of light by chromophores. | Non-destructive, robust, inexpensive. | Requires a chromophore; low sensitivity for dipeptides without aromatic residues.[20] |
| ELSD | Nebulizes eluent, evaporates solvent, and measures light scattered by analyte particles.[21] | Universal detection for non-volatile analytes; compatible with gradients.[20][22] | Destructive, non-linear response, requires volatile mobile phases. |
| CAD | Creates charged aerosol particles from the analyte and measures the charge with an electrometer.[23] | Universal detection, high sensitivity (low ng), more uniform response than ELSD.[24][25] | Destructive, requires volatile mobile phases, response can be affected by mobile phase composition.[23] |
| MS | Ionizes analytes and separates them by mass-to-charge ratio. | Provides molecular weight confirmation and structural information. Highly sensitive and specific. | Higher cost and complexity. Ion suppression can be an issue with certain buffers like TFA.[15] |
Chapter 4: Practical Protocols
Protocol 1: General RP-HPLC Purification of a Moderately Hydrophobic Dipeptide
This protocol is a starting point for a dipeptide like Ala-Phe, which is expected to have good retention on a C18 column.
-
Sample Preparation: Dissolve the crude, lyophilized dipeptide in Mobile Phase A or a solvent with minimal organic content (e.g., 5% ACN in water) to a concentration of 5-10 mg/mL. Filter through a 0.22 µm syringe filter.
-
HPLC System & Column:
-
Analytical Scouting Run:
-
Inject 10-20 µL of the prepared sample onto an analytical C18 column (e.g., 4.6 x 250 mm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 65% B over 30 minutes.
-
Detection: UV at 215 nm.
-
Identify the retention time of the main product peak.
-
-
Preparative Purification Run:
-
Equilibrate the preparative column with 5% B for at least 3-5 column volumes.
-
Flow Rate: 20 mL/min (adjust based on column diameter).
-
Gradient: Design a shallow gradient based on the analytical run. For example, if the peak eluted at 15 minutes (corresponding to ~35% B), use a gradient of 25% to 45% B over 40 minutes.
-
Inject the bulk of the sample.
-
Collect fractions (e.g., 1-minute intervals) across the eluting product peak.
-
-
Fraction Analysis & Post-Processing:
-
Analyze the collected fractions using the analytical scouting method to identify the purest fractions.
-
Pool the fractions that meet the required purity level.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified dipeptide as a fluffy white powder.
-
Protocol 2: HILIC Purification of a Highly Polar Dipeptide
This protocol is designed for a dipeptide like Gly-Ser, which would have poor or no retention in RP-HPLC.
-
Sample Preparation: Dissolve the crude dipeptide in the initial mobile phase composition (e.g., 90% ACN/10% Water/0.1% TFA) to a concentration of 5-10 mg/mL. Ensure the sample solvent is high in organic content to ensure good peak shape. Filter through a 0.22 µm syringe filter.
-
HPLC System & Column:
-
Column: Amide-based HILIC column (e.g., 5 µm particle size, 10 x 250 mm).
-
Mobile Phase A: 95% ACN / 5% Water / 0.1% FA.
-
Mobile Phase B: 50% ACN / 50% Water / 0.1% FA.
-
-
Method Development:
-
Inject a small amount of the sample.
-
Flow Rate: 4.0 mL/min (adjust for column size).
-
Gradient: Start with a linear gradient from 0% to 50% B over 20-30 minutes.
-
Detection: ELSD or CAD is recommended as these dipeptides often lack a UV chromophore.[27]
-
-
Purification & Post-Processing:
-
Based on the development run, optimize the gradient to resolve the target peak from impurities.
-
Inject the preparative load and collect fractions.
-
Analyze fractions, pool the pure ones, and lyophilize to obtain the final product.
-
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
SPE is an effective method for pre-purification, desalting, and concentrating crude dipeptide samples, which reduces the complexity of the mixture loaded onto the HPLC column.[28]
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) with a sorbent mass appropriate for your sample amount.
-
Conditioning: Condition the cartridge by passing 1-3 bed volumes of methanol or acetonitrile through it.
-
Equilibration: Equilibrate the cartridge by passing 1-3 bed volumes of aqueous solution (e.g., 0.1% TFA in water). Do not let the sorbent bed go dry.
-
Sample Loading: Dissolve the crude dipeptide in a polar solvent (e.g., 0.1% TFA in water) and load it slowly onto the cartridge.
-
Washing: Wash the cartridge with 2-3 bed volumes of the equilibration buffer to remove highly polar impurities and salts.
-
Elution: Elute the dipeptide with a small volume of a stronger, organic-containing solvent (e.g., 50-60% ACN in water with 0.1% TFA). This step can be optimized to selectively elute the product while leaving more hydrophobic impurities on the cartridge.[28]
-
Final Step: The eluted sample is now cleaner and more concentrated, ready for HPLC purification.
Diagram: General Purification Workflow
Caption: A schematic of the overall process from crude sample to final purified dipeptide.
References
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Daicel.
- Papp, J., & D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides. (1987). Acta Biochimica et Biophysica Hungarica, 22(4), 383-392.
- Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. (2020, November 12). LCGC.
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
- Hussain, A., et al. (2018). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate.
- Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. (n.d.). Waters Corporation.
- A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Crawford Scientific.
- MS-friendly RP-HPLC buffers (pH 2-8)? (2020, September 1). Reddit.
- Li, L., et al. (2014). PEP search in MyCompoundID: detection and identification of dipeptides and tripeptides using dimethyl labeling and hydrophilic interaction liquid chromatography tandem mass spectrometry. Analytical Chemistry, 86(9), 4349-4356.
- Purification of naturally occurring peptides by reversed-phase HPLC. (n.d.). ResearchGate.
- HPLC of Peptides and Proteins. (n.d.). Humana Press.
- Peptide separation by Hydrophilic-Interaction Chromatography: A review. (2016). ResearchGate.
- Tero-Vescan, A., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1344.
- RP-HPLC peptide mapping of proteins with an evaporative light scattering detector. (n.d.). ResearchGate.
- Separation & Purification of Peptide by Ion Chromatography. (n.d.). Alfa Chemistry.
- Purification of naturally occurring peptides by reversed-phase HPLC. (2004). Methods in Molecular Biology, 251, 223-240.
- Chiral separations using dipeptide polymerized surfactants: effect of amino acid order. (1998). Electrophoresis, 19(12), 2187-2193.
- Amino Acid and Peptide Chiral Separations. (n.d.). Astec.
- How do I separate two dipeptide isomers, NA and AN, using either ion exchange chromatography or size exclusion chromatography? (2021, March 24). ResearchGate.
- Charged Aerosol Detector. (n.d.). Waters Corporation.
- Peptide Separations by Cation Exchange Chromatography using Luna SCX. (n.d.). Phenomenex.
- Evaporative light scattering detector. (n.d.). In Wikipedia.
- Charged aerosol detector. (n.d.). In Wikipedia.
- HILIC and Its Applications for Biotechnology, Part I. (2020, February 10). LCGC International.
- Hydrophilic Interaction Liquid Chromatography. (n.d.). Sigma-Aldrich.
- Evaporative Light-Scattering Detectors (ELSD). (n.d.). KNAUER.
- HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. (2020, November 12). Analytical Chemistry.
- Miniaturized Solid-Phase Extraction and Sample Preparation for MALDI MS Using a Microfabricated Integrated Selective Enrichment. (2007). Analytical Chemistry, 79(19), 7383-7390.
- Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (2016, August 19). Bioanalysis.
- Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. (n.d.). Thermo Fisher Scientific.
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (2018). Molecules, 23(11), 2849.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies.
- Purification of peptides by cation exchange chromatography. (n.d.). Bio-Works.
- ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19). Lab Manager.
- Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). (2025, March 19). Thermo Fisher Scientific.
- Method Development for Peptide Purification – How to Create a Step Gradient. (n.d.). Biotage.
- HPLC of Peptides and Proteins. (n.d.). Humana Press.
- 1260 Infinity III Evaporative Light Scattering Detector (ELSD). (n.d.). Agilent.
- HPLC Buffers. (n.d.). Sigma-Aldrich.
- HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
- Choosing the solid-phase extraction media for synthetic peptide clean-up. (n.d.). Biotage.
- HPLC Analysis and Purification of Peptides. (2004). Methods in Molecular Biology, 251, 3-36.
- Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025, October 6). Waters Blog.
Sources
- 1. renyi.hu [renyi.hu]
- 2. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
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- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. mdpi.com [mdpi.com]
- 7. bachem.com [bachem.com]
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- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
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- 17. reddit.com [reddit.com]
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- 19. biotage.com [biotage.com]
- 20. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 21. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
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- 23. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 26. renyi.hu [renyi.hu]
- 27. lcms.cz [lcms.cz]
- 28. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Acetylleucylprolinamide Synthesis
Welcome to the technical support center for the synthesis of N-Acetylleucylprolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this dipeptide synthesis, improve yields, and troubleshoot common experimental hurdles. As your partner in science, we aim to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to optimize your results with confidence.
Frequently Asked Questions (FAQs)
Q1: My overall yield for N-Acetylleucylprolinamide is consistently low. What are the most common culprits?
Low yield in this synthesis typically stems from three primary areas: inefficient peptide coupling, formation of side products, or losses during workup and purification. The most frequent side reaction is the formation of a cyclic dipeptide, known as a diketopiperazine (DKP).[1][2] Additionally, because proline is a secondary amine, it can exhibit slower reaction kinetics compared to primary amines, leading to incomplete coupling.[2]
Q2: I've identified a major impurity with a mass corresponding to the cyclic product of Leucine and Proline. What is this and how can I prevent it?
This impurity is almost certainly a diketopiperazine (DKP). This side product forms via an intramolecular "backbiting" reaction of the dipeptidyl-resin, which is especially prevalent when proline is the second amino acid in the sequence.[1] To mitigate this, especially in solid-phase synthesis, using a sterically bulky resin like 2-chlorotrityl chloride (2-CTC) is highly recommended as it physically hinders this cyclization reaction.[2][3] In solution-phase synthesis, maintaining low reaction temperatures and carefully selecting the solvent can help suppress DKP formation.
Q3: What is the best coupling reagent for attaching N-Acetylleucine to Prolinamide?
The choice of coupling reagent is critical. Due to the sterically hindered nature of proline's secondary amine, more potent coupling reagents are often required.[2][4] Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and known for rapid reaction kinetics and low racemization tendencies.[3][5] Phosphonium salts like PyBOP are also excellent choices.[3] While carbodiimides like DIC can be used, they must be paired with an additive like OxymaPure to suppress racemization of the N-Acetylleucine.[2]
Q4: How can I confirm that my peptide coupling reaction has gone to completion?
For solid-phase peptide synthesis (SPPS), a simple and effective method is the qualitative Kaiser (ninhydrin) test, which detects the presence of free primary amines.[4][6] However, since proline is a secondary amine, the standard Kaiser test will yield a negative result (yellow/brown beads) even if the proline is uncoupled. A modified test, such as the chloranil test, is required to detect free secondary amines. For both solution-phase and solid-phase synthesis, the most definitive method is to take a small aliquot of the crude reaction mixture and analyze it by LC-MS to check for the disappearance of starting materials and the appearance of the desired product mass.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying and resolving specific issues encountered during the synthesis.
Issue 1: Incomplete Coupling Reaction
-
Symptom: Significant amounts of unreacted N-Acetylleucine and/or Prolinamide are detected in the crude product analysis (TLC, LC-MS).
-
Potential Causes:
-
Insufficient Reagent Activity: The chosen coupling reagent may not be potent enough to overcome the steric hindrance and lower nucleophilicity of proline's secondary amine.[2]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, insufficient reaction time, or low temperature can lead to an incomplete reaction.
-
Peptide Aggregation (SPPS): On a solid support, the growing peptide chain can aggregate, blocking reactive sites.[1][4]
-
-
Recommended Solutions:
-
Change Coupling Reagent: Switch to a more powerful aminium/uronium salt reagent like HATU or HBTU.[3][5] These are particularly effective for sterically hindered couplings.
-
Perform a "Double Coupling": If an incomplete reaction is suspected, filter the resin (in SPPS) or simply add a second, fresh portion of activated amino acid and coupling reagents to the reaction mixture to drive it to completion.[4][6] This is a common strategy for couplings involving proline.[2]
-
Optimize Conditions: Increase the equivalents of the amino acid and coupling reagents (typically 1.5–2.0 equivalents). Ensure the reaction is allowed to proceed for an adequate time (1-2 hours) and consider switching to a more effective solvent like N-methylpyrrolidone (NMP) which can help disrupt aggregation.[7]
-
Issue 2: High Levels of Diketopiperazine (DKP) Formation
-
Symptom: A major impurity peak is observed in the LC-MS analysis with a mass corresponding to the cyclized dipeptide (Leucyl-Prolinamide).
-
Potential Causes:
-
Resin Choice (SPPS): Standard resins like Wang resin are particularly susceptible to DKP formation when proline is the C-terminal residue of a dipeptide.[3]
-
Deprotection Conditions (Fmoc SPPS): The basic conditions (piperidine) used for Fmoc group removal can promote the intramolecular cyclization.
-
-
Recommended Solutions:
-
Utilize 2-Chlorotrityl Chloride (2-CTC) Resin: This is the most effective strategy in SPPS. The steric bulk of the 2-chlorotrityl group physically shields the peptide backbone, significantly inhibiting the "backbiting" cyclization that leads to DKP formation.[1][2][3]
-
Incorporate as a Dipeptide: Synthesize the N-Acetyl-Leucyl-Proline dipeptide separately in solution and then couple it to the resin or amide source. This bypasses the vulnerable dipeptide-on-resin intermediate.[2]
-
Issue 3: Racemization of N-Acetylleucine
-
Symptom: The final product shows a diastereomeric impurity upon analysis by chiral HPLC.
-
Potential Causes:
-
Coupling Reagent/Additive Combination: The mechanism of carboxyl group activation can sometimes lead to the abstraction of the alpha-proton, causing racemization.[8] Using carbodiimides (DIC, DCC) with HOBt can promote racemization, especially in DMF.[2]
-
Excess Base: Overuse of tertiary bases like DIPEA can increase the rate of racemization.[8]
-
-
Recommended Solutions:
-
Use Low-Racemization Reagents: Employ uronium/aminium reagents like HATU or HBTU.[5][8]
-
Choose a Better Additive: If using a carbodiimide like DIC, replace HOBt with an additive known for superior racemization suppression, such as OxymaPure (Ethyl cyanohydroxyiminoacetate).[2]
-
Control Base Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction, typically 1.5–2.0 equivalents of DIPEA. The pH should be maintained around 8-9.[5]
-
Data Presentation & Key Parameters
A successful synthesis relies on the careful selection of reagents. The table below summarizes key characteristics of commonly used coupling reagents for this type of challenging dipeptide synthesis.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Considerations |
| HATU | Uronium/Aminium | Very High | Very Low | Highly effective for hindered couplings; ideal for proline.[3][5] |
| HBTU | Uronium/Aminium | High | Low | A widely used, efficient, and slightly less expensive alternative to HATU.[3] |
| PyBOP | Phosphonium | High | Low | High coupling efficiency with non-carcinogenic byproducts.[3] |
| DIC / OxymaPure | Carbodiimide | Moderate | Low | DIC is cost-effective; OxymaPure is a crucial additive to suppress racemization.[2] |
| DIC / HOBt | Carbodiimide | Moderate | Moderate-High | A classic combination, but can promote racemization, especially with proline.[2] |
Visualizing the Workflow
General Synthesis Pathway
The fundamental reaction involves the formation of an amide bond between N-Acetylleucine and Prolinamide, facilitated by a coupling reagent and a base.
Caption: A logical workflow for troubleshooting low peptide yield.
Key Experimental Protocols
Protocol 1: HATU-Mediated Coupling in Solution Phase
This protocol describes a general procedure for coupling N-Acetylleucine to Prolinamide using HATU.
-
Reactant Preparation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Prolinamide (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add N-Acetylleucine (1.1 eq). Stir the mixture until all solids are dissolved.
-
-
Reagent Addition:
-
Add HATU (1.1 eq) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise while stirring. The solution may turn yellow.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The reaction is complete when the starting materials are consumed.
-
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using flash column chromatography or preparative RP-HPLC to yield pure N-Acetylleucylprolinamide. [9]
-
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This is the standard method for achieving high purity of the final peptide product. [10]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Column and Solvents:
-
Column: Use a C18 stationary phase column suitable for preparative scale.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B concentration (e.g., 10% to 60% B over 30-40 minutes). The exact gradient will need to be optimized for your specific separation.
-
Monitor the elution of compounds using a UV detector, typically at 210-220 nm. [10]4. Fraction Collection: Collect fractions corresponding to the main product peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and remove the acetonitrile under reduced pressure.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a white, fluffy powder. [10]
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Gaspar, D., et al. (2017). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Thamm, P., et al. (n.d.). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Retrieved from [Link]
-
Rana, S., & Bhaduri, A. (1994). Purification and characterization of a new enzyme dipeptidase from human lens. The International Journal of Biochemistry. Retrieved from [Link]
-
Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
- Google Patents. (n.d.). US4935355A - Preparation of dipeptides.
-
Vasanth, S., & Ananth, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). Peptide purification method development. Retrieved from [Link]
-
SINOPEG. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. bachem.com [bachem.com]
- 9. Peptide purification method development - SB PEPTIDE [sb-peptide.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Crystallization of Ac-Leu-Pro-NH2
Welcome to the Advanced Crystallization Support Module. Subject: N-acetyl-L-leucyl-L-prolinamide (Ac-Leu-Pro-NH2) Ticket ID: CRY-PEP-LP-001[1]
I am Dr. Aris Thorne, Senior Application Scientist.[1] You are likely here because your peptide is behaving like an oil, a gel, or a stubborn clear drop, rather than forming the diffraction-quality crystals you need.
Ac-Leu-Pro-NH2 is deceptive.[1] While small, it combines two distinct crystallization hurdles: hydrophobic clustering (driven by Leucine and the capped termini) and conformational heterogeneity (driven by Proline). Unlike zwitterionic free peptides, this capped analog lacks strong electrostatic handles, forcing you to rely on weaker van der Waals and hydrogen bonding networks.
This guide moves beyond "try more screens" and addresses the physicochemical root causes of failure.
Quick Diagnostic: What do you see?
| Observation | Diagnosis | Immediate Action |
| Phase Separation (Oil droplets) | Liquid-Liquid Phase Separation (LLPS).[1] Supersaturation is too high; metastable zone is narrow.[1] | Stop cooling. Add 5-10% more good solvent.[1] |
| Clear Gel / Viscous Mass | Kinetic Trap.[1] Strong intermolecular H-bonds are forming disordered networks.[1] | Add a "structure breaker" (e.g., chaotrope) or switch to counter-diffusion. |
| Amorphous Precipitate | Nucleation rate > Crystal growth rate.[1] | Reduce precipitant concentration.[1] Filter solution (0.22 µm).[1] |
| Nothing (Clear Drop) | Undersaturated or cis/trans Proline lock. | Wait 48h (isomerization lag).[1] If still clear, increase conc. |
Module 1: The "Oiling Out" Phenomenon
The Problem: You cool your solution or add an antisolvent, and instead of crystals, you see highly refractive droplets. The Science: Ac-Leu-Pro-NH2 is hydrophobic.[1] When supersaturation drives the molecules together, they aggregate into a disordered liquid phase (oil) because the energy barrier to organize into a lattice is higher than the barrier to simply demix from the solvent. This is a metastable liquid-liquid phase separation (LLPS) .[1][2]
The Fix: Ternary Phase Manipulation You must shift your system so the crystallization line is crossed before the oiling-out line.
Protocol: The "Ethanol Shift"
-
Solvent A: Methanol or Ethanol (Good solvent).[1]
-
Solvent B: Water or Diisopropyl Ether (Antisolvent).[1]
-
Procedure:
Expert Insight: Oiling out is not always a dead end. The oil droplets are solute-rich.[1] Sometimes, nucleation occurs inside the droplet. If you see oil, do not discard.[1] Let it stand for weeks; the oil may slowly convert to crystals via Ostwald ripening.
Module 2: The Proline Trap (Cis/Trans Isomerization)
The Problem: The solution is supersaturated, but no nucleation occurs for days. The Science: The peptide bond preceding Proline (Leu-Pro) can exist in both cis and trans conformations. In solution, the ratio might be 80:20 or 60:40. However, the crystal lattice usually accepts only one isomer (typically trans for this type of structure). Crystallization is stalled because the "wrong" isomers must structurally reorient before they can pack. This isomerization is slow (minutes to hours).[1]
Protocol: The "Equilibrium Wait"
-
Prepare your crystallization drops.[1]
-
Do not induce rapid precipitation.[1]
-
Incubate at room temperature (20-25°C) rather than 4°C. Lower temperatures significantly slow down the cis-trans isomerization rate (
), effectively freezing the impurity (the wrong isomer) in place. -
Add Trace Acid: If compatible with your study, adding 0.1% Acetic Acid can catalyze the isomerization rate, helping the population equilibrate faster.
Module 3: Visual Troubleshooting Logic
The following diagram outlines the decision matrix for rescuing a failed Ac-Leu-Pro-NH2 experiment.
Caption: Decision tree for diagnosing Ac-Leu-Pro-NH2 crystallization outcomes based on visual inspection.
Module 4: Recommended Experimental Setup
For hydrophobic dipeptides, standard "Hanging Drop" vapor diffusion often fails because the evaporation rate is too fast, leading to skin formation or oiling.
Method A: Liquid-Liquid Diffusion (The "Interface" Method)
This method creates a slow, steady gradient of supersaturation.
-
Lower Layer: 10 µL of Ac-Leu-Pro-NH2 (20-50 mg/mL) in a dense solvent (e.g., DMSO or heavily fluorinated alcohol).
-
Upper Layer: Carefully layer 10-20 µL of a lighter precipitant (e.g., Water or dilute buffer) on top.[1]
-
Result: Crystallization occurs at the interface where the solvents mix slowly.
Method B: Slow Evaporation with Controlled Atmosphere
-
Dissolve peptide in Methanol/Water (80:20) .[1]
-
Place in a small vial.
-
Cover the vial with Parafilm and poke one single needle hole .[1]
-
Place this vial inside a larger jar containing a desiccant (if using water) or a solvent reservoir (if using volatile solvents).[1]
FAQs: Specific Technical Issues
Q1: Why does my peptide form a "skin" on the drop surface? A: This is surface denaturation or rapid evaporation. Ac-Leu-Pro-NH2 is surface-active.[1] The "skin" acts as a nucleation poison. Fix: Add a surfactant (0.05% n-Octyl-beta-D-glucoside) or switch from hanging drop to sitting drop or sandwich drop to minimize air-solution interface exposure.[1]
Q2: Can I use salt screens (Ammonium Sulfate)? A: Likely not effective.[1] High salt works for large proteins by "salting out" (hydrophobic effect).[1] For a small hydrophobic dipeptide like Ac-Leu-Pro-NH2, high salt will likely cause immediate oiling out.[1] Fix: Focus on organic solvent screens (MPD, PEG 400, Isopropanol) rather than salt screens.
Q3: The crystals are too small for X-ray diffraction. How do I grow them? A: You have too many nuclei.[1] Fix:Seeding. Take a "cat whisker" or a horse hair, touch your micro-crystals, and streak it through a fresh, clear, metastable drop. This separates the nucleation step from the growth step.
References
-
Görbitz, C. H. (2018).[1][3] Hydrophobic dipeptides: the final piece in the puzzle.[3] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 311-318.[1] Link
-
Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization.[1][2][4] Technical Guide. Link
-
Wedemeyer, W. J., et al. (2002).[1] Macromolecular crystallography of proline-containing peptides. Journal of Structural Biology. (Contextualizing the energetic barriers of Proline isomerization). Link
-
Hampton Research. (n.d.).[1] Peptides and Hydrophobic Residues - Crystallization Tips. Link
Sources
Technical Support Center: Dipeptide Recrystallization & Solid-State Optimization
Status: Operational Role: Senior Application Scientist Topic: Optimizing Solvent Systems for Dipeptide Recrystallization Ticket ID: DIPEPT-CRYST-001
Introduction: The Dipeptide Challenge
Welcome to the Technical Support Center. You are likely here because your dipeptide—a molecule small enough to be chemically unstable yet large enough to exhibit complex supramolecular assembly—is failing to crystallize.
Dipeptides occupy a unique "frustrated" chemical space. Unlike large proteins, they lack the bulk to bury hydrophobic residues effectively. Unlike simple organic salts, they possess zwitterionic character and high degrees of conformational freedom. This leads to three primary failure modes during recrystallization:
-
Oiling Out (LLPS): Phase separation into a solute-rich oil rather than a crystal lattice.
-
Gelation: Formation of supramolecular hydrogels via
stacking or hydrogen bonding. -
Chemical Degradation: Intramolecular cyclization to Diketopiperazines (DKP).[1]
This guide provides the protocols to navigate these thermodynamic and kinetic traps.
Module 1: Solvent System Design (Hansen Logic)
The Issue: "I cannot find a solvent that dissolves my peptide at high heat but precipitates it upon cooling."
Technical Insight:
Dipeptides are often zwitterionic. Their solubility is heavily dependent on the dielectric constant (
Protocol: The "3-Point" Screening Workflow
Do not guess. Use this logic gate to select your solvent system.
Figure 1: Decision matrix for selecting solvent systems based on pI and Hansen Solubility Parameters.
Recommended Solvent Systems for Dipeptides
| Solvent Class | Specific Solvents | Role | Mechanism of Action |
| Primary Solvent | Water (at pH | Dissolution | High dielectric constant breaks lattice energy; protonation/deprotonation disrupts zwitterionic bonds. |
| Anti-Solvent | IPA, Ethanol, Acetonitrile | Supersaturation | Reduces dielectric constant ( |
| Green Alternatives | Dimethyl Carbonate (DMC), Ethyl Lactate | Replacement | Replaces Acetonitrile/DMF; lower toxicity profile [1]. |
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Issue: "My solution turns cloudy/milky before crystals appear. The bottom of the flask is covered in a sticky oil."
Root Cause: This is Liquid-Liquid Phase Separation (LLPS) .[5][6] The system has entered a "miscibility gap" where the energy barrier to form an amorphous liquid droplet is lower than the barrier to form a crystalline nucleus. This often happens when the Metastable Zone Width (MSZW) is too wide or anti-solvent is added too fast.
Troubleshooting Protocol
| Symptom | Immediate Action | Scientific Rationale |
| Milky Emulsion | STOP cooling/addition. Heat back to clear point ( | You have crossed the spinodal curve. You must return to the single-phase region. |
| Oil Droplets | Add Seed Crystals (0.5 - 1.0 wt%). | Seeding provides a surface for heterogeneous nucleation, bypassing the high energy barrier of homogeneous nucleation [2]. |
| Sticky Gum | Increase Temperature of anti-solvent addition. | Oiling out is suppressed at higher temperatures where the miscibility gap is narrower. |
Visualizing the Phase Trap
Figure 2: The thermodynamic competition between crystallization and liquid-liquid phase separation (Oiling Out).
Module 3: Preventing Gelation
The Issue: "The solution didn't crystallize; it turned into a solid, transparent jelly."
Root Cause:
Peptides are notorious for supramolecular self-assembly. Strong hydrogen bonding and
Corrective Actions:
-
Apply High Shear: Vigorous stirring disrupts the non-covalent interactions required for fiber elongation.
-
Increase Ionic Strength: Add 0.1M NaCl or KCl. This screens the electrostatic charges that facilitate gel network formation.
-
Temperature Cycling: Rapidly cycle temperature (
C) around the saturation point. This "Ostwald Ripening" effect dissolves small gel fibers and promotes the growth of denser crystal structures.
Module 4: Chemical Stability (The DKP Trap)
The Issue: "My purity dropped after recrystallization. I see a new peak at [M-18] mass units."
Root Cause: Dipeptides are prone to Diketopiperazine (DKP) formation.[1] This is an intramolecular cyclization where the N-terminal amine attacks the C-terminal carbonyl, releasing water (hence M-18). This reaction is catalyzed by heat and basic pH .
Critical Protocol: Minimizing DKP
-
Limit Heat Exposure: Never boil dipeptides for >15 minutes.
-
Acidic Stabilization: Maintain pH < 5 during heating. The protonation of the N-terminal amine (
) prevents it from acting as a nucleophile, effectively blocking the cyclization pathway [3]. -
Steric Control: Be hyper-vigilant with sequences containing Proline or Glycine , as they conformationally favor the cis-amide bond required for cyclization [4].
FAQ: Rapid Response
Q: Can I use ultrasound to induce nucleation? A: Yes, but with caution. Sonocrystallization can reduce the Metastable Zone Width (MSZW) and prevent oiling out, but excessive energy can degrade fragile peptides. Use short bursts (5s on, 30s off) at low amplitude.
Q: My dipeptide is a zwitterion. What is the best pH for crystallization? A: The Isoelectric Point (pI) is usually the point of lowest solubility (best for yield) but also the point of highest aggregation risk.
-
Strategy: Dissolve at pH < pI (acidic) or pH > pI (basic), filter, then slowly adjust pH toward the pI to induce controlled precipitation (pH-shift crystallization).
Q: How do I remove the solvent trapped in the crystal lattice (solvates)? A: Dipeptides frequently form channel solvates. Standard drying often collapses the crystal lattice, leading to amorphous solids.
-
Solution: Use lyophilization (freeze-drying) if water is the solvent, or perform a solvent exchange wash with a volatile, non-solvating anti-solvent (e.g., MTBE) before drying.
References
-
RSC Publishing. (2025). Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile.[7]Link
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization - Challenges and Solutions.Link
-
National Institutes of Health (PMC). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis.Link
-
BenchChem. (2025).[1] Strategies to Mitigate Diketopiperazine (DKP) Formation.[1]Link
-
ResearchGate. (2022). Hansen solubility parameters (HSP) as a predictive tool.[2][3][8]Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01158B [pubs.rsc.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Managing the Hygroscopicity of N-Acetylleucylprolinamide Monohydrate
Welcome to the technical support center for N-Acetylleucylprolinamide Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on controlling the hygroscopicity of this molecule. This guide synthesizes fundamental principles of pharmaceutical science with practical, field-proven strategies to ensure the stability and integrity of your compound during research and development.
Introduction: Understanding the Challenge
N-Acetylleucylprolinamide monohydrate is a dipeptide derivative with potential applications in various therapeutic areas. As a monohydrate, it inherently contains one molecule of water per molecule of the compound, which is integral to its crystal structure. The crystal packing is stabilized by a three-dimensional network of hydrogen bonds, with the water molecule playing a crucial role by engaging in three hydrogen bonds with different N-acetylamide molecules.[1] This inherent stability of the monohydrate form is a key consideration.
However, like many pharmaceutical solids, N-Acetylleucylprolinamide monohydrate can be susceptible to hygroscopicity, the tendency to absorb additional moisture from the atmosphere. This can lead to a cascade of undesirable physical and chemical changes, including:
-
Physical Changes: Deliquescence (dissolving in absorbed water), caking, and altered flow properties.
-
Chemical Degradation: Hydrolysis of the peptide bonds or other susceptible functional groups.
-
Impact on Dosage Form Performance: Changes in dissolution rate and bioavailability.
This guide provides a structured approach to understanding, troubleshooting, and mitigating these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the hygroscopicity of N-Acetylleucylprolinamide monohydrate.
Q1: What is hygroscopicity and why is it a concern for N-Acetylleucylprolinamide Monohydrate?
A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For N-Acetylleucylprolinamide Monohydrate, absorbing excess moisture beyond its stable monohydrate form can lead to physical instability (like clumping or liquefaction) and chemical degradation, ultimately affecting its quality, shelf-life, and therapeutic efficacy.
Q2: How can I determine the hygroscopicity of my batch of N-Acetylleucylprolinamide Monohydrate?
A2: The hygroscopicity of a pharmaceutical solid can be formally classified by exposing it to controlled humidity conditions and measuring the weight gain. A common method involves placing a pre-weighed sample in a desiccator with a saturated salt solution to maintain a specific relative humidity (RH) and monitoring its weight over time. More sophisticated techniques like Dynamic Vapor Sorption (DVS) analysis can provide a detailed profile of moisture uptake and loss as a function of RH.
Q3: My N-Acetylleucylprolinamide Monohydrate powder has started to clump. What is happening and how can I prevent it?
A3: Clumping, or caking, is often a result of the powder absorbing moisture from the air. This moisture can form liquid bridges between particles, which then solidify upon slight drying, causing the particles to stick together. To prevent this, it is crucial to handle and store the compound in a low-humidity environment. Utilizing desiccants in storage containers and employing proper packaging are also effective preventative measures.
Q4: Can the hygroscopicity of N-Acetylleucylprolinamide Monohydrate affect its chemical stability?
A4: Yes. The presence of excess water can facilitate chemical degradation pathways, most notably hydrolysis of the amide bonds in the dipeptide backbone. N-acetylated amino acids and peptides can also be susceptible to other forms of degradation in the presence of moisture and other excipients.
Q5: Are there formulation strategies to reduce the hygroscopicity of the final drug product?
A5: Absolutely. Several formulation strategies can be employed to mitigate the effects of hygroscopicity. These include incorporating hydrophobic excipients into the formulation, applying a moisture-barrier film coating to the solid dosage form, and exploring crystal engineering techniques like co-crystallization.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific hygroscopicity-related issues you may encounter during your experiments with N-Acetylleucylprolinamide Monohydrate.
Guide 1: Environmental and Handling Controls
Controlling the immediate environment is the first and most critical line of defense against moisture-induced degradation.
Protocol 1: Establishing a Controlled Humidity Environment
-
Assessment: Determine the critical relative humidity (RH) of N-Acetylleucylprolinamide Monohydrate, if not already known. This is the RH at which the compound begins to rapidly absorb moisture.
-
Environmental Control: All handling of the powder (weighing, mixing, etc.) should be performed in a glove box with controlled humidity or a room with a robust HVAC system capable of maintaining the RH well below the critical level.
-
Storage: Store the compound in tightly sealed containers, preferably made of glass or high-density polyethylene (HDPE).
-
Desiccants: Place a suitable desiccant, such as silica gel or molecular sieves, in the storage container to absorb any residual moisture.
-
Minimize Exposure: Limit the time the container is open to the atmosphere during handling.
Guide 2: Formulation Strategies to Mitigate Hygroscopicity
The selection of appropriate excipients and the application of protective coatings are key formulation approaches.
Workflow: Selecting Excipients and Applying a Moisture Barrier Coat
Caption: Workflow for formulating a moisture-resistant solid dosage form.
Protocol 2: Excipient Selection for a Moisture-Sensitive Compound
-
Rationale: The principle here is to surround the active pharmaceutical ingredient (API) with excipients that are less hygroscopic or even hydrophobic, thereby reducing the overall water uptake of the formulation.
-
Excipient Screening: Conduct compatibility studies with a range of common pharmaceutical excipients. Based on studies with similar N-acetylated compounds like acetylcysteine, compatible excipients may include microcrystalline cellulose, amorphous silicon dioxide, and magnesium stearate.[2]
-
Hydrophobic Excipients: Consider incorporating hydrophobic excipients such as:
-
Fillers/Binders: Silicified microcrystalline cellulose, which has a lower water affinity than standard microcrystalline cellulose.
-
Lubricants: Magnesium stearate or stearic acid.
-
-
Incompatibility: Be aware that some excipients, such as certain grades of lactose and polyethylene glycols (PEGs), have been shown to be incompatible with acetylcysteine under high temperature and humidity, leading to degradation.[2] Similar incompatibilities could exist with N-Acetylleucylprolinamide Monohydrate and should be experimentally verified.
-
Formulation: Develop trial formulations with varying ratios of the selected excipients and assess the hygroscopicity of the final blend.
Protocol 3: Application of a Moisture Barrier Film Coating
-
Purpose: A film coating acts as a physical barrier to prevent atmospheric moisture from reaching the drug core.
-
Polymer Selection: The choice of polymer is critical. Common polymers for moisture barrier coatings include:
-
Formulation of Coating Solution: The coating solution typically contains the polymer, a plasticizer (e.g., polyethylene glycol), an anti-tacking agent (e.g., talc), and a solvent (aqueous or organic).[5]
-
Coating Process: The coating solution is sprayed onto the tablets or capsules in a coating pan or a fluidized bed coater.[5][6] Process parameters such as spray rate, atomization pressure, and bed temperature must be carefully controlled to ensure a uniform and intact film.
-
Evaluation: The effectiveness of the coating can be evaluated by storing the coated dosage forms at high humidity and measuring weight gain over time, as well as by assessing the physical appearance and chemical stability of the API.
Guide 3: Packaging Solutions for Enhanced Protection
The primary packaging is the final barrier between the drug product and the external environment.
Decision Tree: Selecting Appropriate Packaging
Caption: Decision tree for selecting primary packaging for a hygroscopic drug product.
Protocol 4: Selecting High-Barrier Packaging
-
Material Selection: Choose packaging materials with a low moisture vapor transmission rate (MVTR).
-
Bottles: High-density polyethylene (HDPE) bottles provide a good moisture barrier.[7] Glass is also an excellent barrier.
-
Blister Packs: For individual doses, cold-formed aluminum-aluminum (alu-alu) blisters offer the highest level of protection against moisture and light.
-
-
Closure Systems: For bottles, ensure a tight seal. Induction-sealed liners provide a hermetic seal that is a highly effective moisture barrier.
-
Inclusion of Desiccants: For bottled products, the inclusion of a desiccant canister or sachet is a common and effective strategy to control the headspace humidity within the package.
Conclusion
Controlling the hygroscopicity of N-Acetylleucylprolinamide Monohydrate is a multifaceted challenge that requires a holistic approach, from controlling the manufacturing environment to thoughtful formulation design and robust packaging solutions. By understanding the fundamental principles of moisture-solid interactions and applying the systematic troubleshooting strategies outlined in this guide, researchers and formulation scientists can ensure the development of a stable and efficacious product.
References
-
An Update of Moisture Barrier Coating for Drug Delivery. (2019). Pharmaceutics. [Link]
-
Aqueous Moisture Barrier Tablet Coating Compound. Ideal Cures. [Link]
-
Polymers used for moisture barrier film coating. (2019). ResearchGate. [Link]
-
An Update of Moisture Barrier Coating for Drug Delivery. (2019). ResearchGate. [Link]
-
Compatibility study between acetylcysteine and some commonly used tablet excipients. (1992). Journal of Pharmacy and Pharmacology. [Link]
-
Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate. (1992). Acta Crystallographica Section C. [Link]
-
Automated N-terminal Acetylation. CEM Corporation. [Link]
-
N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. (2020). Biomacromolecules. [Link]
- Stable peptide formulations and methods for preparation.
-
NAC (N-Acetylcysteine): A Comprehensive Guide to Sources, Uses, Mechanisms, and Manufacturing. (2025). Canyonside Labs. [Link]
-
Selecting The Right Materials For Your Primary Packaging Project. (2022). DDI. [Link]
-
Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation. ResearchGate. [Link]
-
On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. (2006). Bioinformation. [Link]
-
Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). (2023). International Journal of Molecular Sciences. [Link]
-
Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. (2021). Industrial & Engineering Chemistry Research. [Link]
-
Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. ResearchGate. [Link]
-
N-Terminus Acetylation Protocol. CDN. [Link]
-
Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. (2018). Frontiers in Chemistry. [Link]
-
Preparation and Characterization of Spray-Dried Hybrid Nanocrystal–Amorphous Solid Dispersions (HyNASDs) for Supersaturation Enhancement of a Slowly Crystallizing Drug. (2023). Pharmaceutics. [Link]
-
Acetylation of Peptides and Proteins: Monograph 0003. (2007). IonSource. [Link]
-
Characterization of amorphous solid dispersions. (2017). ResearchGate. [Link]
-
Solid state characterization and theoretical study of non-linear optical properties of a Fluoro-N-Acylhydrazide derivative. (2017). PLoS One. [Link]
Sources
- 1. Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compatibility study between acetylcysteine and some commonly used tablet excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update of Moisture Barrier Coating for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Aqueous Moisture Barrier Tablet Coating Compound - Spraycel Coatings [spraycel.com]
- 7. academic.oup.com [academic.oup.com]
Addressing peptide aggregation in Ac-Leu-Pro-NH2 solutions
Introduction
Welcome to the technical support guide for N-acetyl-L-leucyl-L-prolinamide (Ac-Leu-Pro-NH2). This short, neutral dipeptide is utilized in various research applications, from structural biology to drug discovery. While its structure appears straightforward, its physicochemical properties—notably the hydrophobic leucine residue and the conformationally rigid proline—can present challenges related to solubility and aggregation.[1][]
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues of peptide aggregation. By understanding the underlying mechanisms and employing systematic protocols, you can ensure the integrity and reliability of your experimental results.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with Ac-Leu-Pro-NH2 solutions. The questions are structured to follow a logical workflow, from initial dissolution to long-term storage.
Q1: My lyophilized Ac-Leu-Pro-NH2 powder won't dissolve in my aqueous buffer (e.g., PBS). What should I do?
Answer: This is a common first hurdle. The insolubility arises from the peptide's overall neutrality and the presence of the hydrophobic leucine side chain. The N-terminal acetylation and C-terminal amidation remove the primary charges, making the peptide's net charge zero at most pH values.[3][4][5] This minimizes electrostatic repulsion between peptide molecules, favoring aggregation driven by hydrophobic interactions.[6][7]
Systematic Solubilization Strategy:
-
Start with a Small Test Amount: Never use your entire peptide stock for initial solubility tests.[3][8] Weigh out a small, manageable amount (e.g., 1 mg) to find the optimal solvent system.
-
Assess the Peptide's Nature: Ac-Leu-Pro-NH2 is a neutral, hydrophobic peptide. This means water or simple buffers are unlikely to be effective on their own.[4][9][10]
-
Use an Organic Co-Solvent: For neutral or hydrophobic peptides, the recommended approach is to first dissolve the peptide in a minimal volume of a polar organic solvent.[4][9][10][11]
-
Slowly Add to Aqueous Buffer: Once the peptide is in the organic solvent, slowly add this stock solution dropwise into your desired aqueous buffer while gently vortexing or stirring.[10][12] This prevents localized high concentrations that can cause immediate precipitation.
-
Listen to Your Solution: If the solution becomes cloudy or shows signs of precipitation, you have exceeded the peptide's solubility limit in that final buffer composition.[8][12]
Q2: I managed to dissolve the peptide, but now I see visible particles or the solution looks opalescent. Is this aggregation?
Answer: Yes, opalescence or visible particulates are strong indicators of aggregation. This occurs when dissolved peptide monomers self-associate into larger, insoluble oligomers or amorphous aggregates.[7] The driving force is often the "hydrophobic collapse," where the leucine side chains from different molecules associate to minimize their contact with water.[6][13][14][15]
The proline residue, while known as a "beta-sheet breaker" due to its rigid cyclic structure, does not completely prevent aggregation; it primarily disrupts the formation of highly ordered fibrillar structures.[1][16][17] Therefore, the aggregation you are likely observing is amorphous rather than fibrillar.
Q3: How can I definitively confirm and characterize the aggregates in my solution?
Answer: Visual inspection is not enough. Quantitative characterization is essential for reproducible science. Several orthogonal techniques should be employed to confirm and characterize aggregation.[18]
| Technique | What It Measures | Pros | Cons |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius (size) and polydispersity of particles in solution.[19][20] | Fast, low sample volume, highly sensitive to large aggregates.[19][21] | Not a high-resolution technique; cannot resolve small oligomers from monomers easily.[22] Provides an intensity-weighted average size, which can be skewed by a small number of large particles. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic size. | Provides quantitative distribution of monomer, oligomers, and aggregates. | Potential for aggregates to interact with the column matrix, leading to inaccurate results. |
| Thioflavin T (ThT) Assay | Binds specifically to β-sheet-rich structures (amyloid fibrils) and fluoresces.[23][24] | "Gold standard" for detecting amyloid fibrils.[23] High signal-to-noise ratio. | Unlikely to give a strong signal for the amorphous aggregates of Ac-Leu-Pro-NH2. Can be biased by compounds that interfere with fluorescence.[25][26][27] |
| Transmission Electron Microscopy (TEM) | Direct visualization of aggregate morphology. | Provides direct visual evidence and morphological information (fibrillar vs. amorphous). | Sample preparation can introduce artifacts; requires specialized equipment and expertise. |
For Ac-Leu-Pro-NH2, DLS is the most practical and informative first-line technique to confirm the presence of large species.
Q4: My peptide solution needs to be sterile-filtered, but I'm losing product. Why?
Answer: This is likely due to two reasons:
-
Pre-existing Aggregates: Large aggregates are being physically removed by the filter membrane (typically 0.22 µm).
-
Surface-Induced Aggregation: The hydrophobic filter membrane material (e.g., PVDF) can act as a nucleation site, causing the peptide to aggregate and adsorb onto the surface as it passes through.
Troubleshooting Filtration:
-
Pre-characterize: Use DLS before filtration to ensure your solution is monomeric.
-
Use Low-Binding Filters: Opt for filter materials designed for low protein/peptide binding, such as those made of Polyethersulfone (PES).
-
Include a Surfactant: If compatible with your experiment, adding a low concentration (0.01-0.1%) of a non-ionic surfactant like Tween-20 can help coat hydrophobic surfaces and reduce peptide adsorption.[11]
Q5: How can I proactively prevent aggregation in my Ac-Leu-Pro-NH2 stock and working solutions?
Answer: Prevention is always the best strategy. This involves optimizing the solution environment to favor the monomeric state.[28]
| Strategy | Mechanism | Recommended Concentration | Key Considerations |
| Optimize pH | Move the pH away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion.[7][29][30][31][32] | For a neutral peptide, this is less effective, but small pH shifts (e.g., pH 5-6 or 8-9) can sometimes help. | Test pH stability for your specific assay. |
| Adjust Ionic Strength | Salts can screen charges, which can either promote or inhibit aggregation depending on the specific peptide and concentration.[32][33] | Start with a low ionic strength buffer (e.g., 20 mM) and test additions of NaCl (e.g., up to 150 mM). | The effect is empirical and must be tested. |
| Use Stabilizing Excipients | Additives that increase the stability of the monomeric state. | Must be compatible with downstream applications. | |
| L-Arginine / L-Glutamate | These amino acids can suppress aggregation by masking hydrophobic patches and screening charges.[7][11][28][33] | 50-100 mM | Can alter buffer properties. |
| Sugars (e.g., Sucrose) | Act as cryo- and lyoprotectants, stabilizing the native peptide structure. | 5-10% (w/v) | Increases viscosity; may interfere with some binding assays. |
| Control Temperature | Store solutions at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage.[3][5][12] | N/A | Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[5][12][34] |
Experimental Protocols & Workflows
Protocol 1: Systematic Solubility Testing
-
Preparation: Aliquot ~0.5 mg of lyophilized Ac-Leu-Pro-NH2 into three separate microcentrifuge tubes.
-
Solvent A (Control): To Tube 1, add 500 µL of your final aqueous buffer (e.g., PBS pH 7.4). Vortex for 30 seconds.
-
Solvent B (DMSO): To Tube 2, add 25 µL of pure DMSO. Vortex until fully dissolved. Then, add 475 µL of your aqueous buffer dropwise while vortexing.
-
Solvent C (ACN): To Tube 3, add 25 µL of pure acetonitrile. Vortex until fully dissolved. Then, add 475 µL of your aqueous buffer dropwise while vortexing.
-
Observation: Visually inspect all tubes for clarity, opalescence, or precipitation.
-
Confirmation: Analyze the supernatant of the clearest solution(s) using DLS (Protocol 2) to confirm the absence of large aggregates.
Diagram 1: Troubleshooting Workflow for Peptide Aggregation
This diagram outlines the decision-making process when encountering solubility and aggregation issues with Ac-Leu-Pro-NH2.
Caption: A decision tree for dissolving and verifying Ac-Leu-Pro-NH2 solutions.
Protocol 2: Characterization of Aggregates by DLS
-
Sample Preparation: Prepare the peptide solution to the final desired concentration using the optimized method from Protocol 1. The solution must be visually clear.
-
Filtration (Optional but Recommended): Filter 100-200 µL of the sample through a 0.02 µm Anotop or similar syringe filter directly into a clean, low-volume DLS cuvette. This removes dust, which can cause artifacts.
-
Instrument Setup: Equilibrate the DLS instrument's sample chamber to the desired experimental temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument. Allow 2-3 minutes for temperature equilibration.
-
Data Acquisition: Acquire data for a sufficient duration to obtain a stable correlation curve. Typically, this involves 10-15 runs of 10 seconds each.
-
Analysis:
-
Monomeric Sample: A successful preparation will show a single, narrow peak in the size distribution plot, corresponding to the hydrodynamic radius of the monomer, with low polydispersity (<20%).
-
Aggregated Sample: The presence of aggregates will be indicated by a second peak at a much larger hydrodynamic radius or a single, very broad peak with high polydispersity (>30%).[20]
-
Mechanistic Insights
Diagram 2: Mechanism of Hydrophobic-Driven Peptide Aggregation
This diagram illustrates the fundamental process of how neutral, hydrophobic peptides like Ac-Leu-Pro-NH2 self-associate in an aqueous environment.
Caption: Pathway from soluble monomers to insoluble aggregates for Ac-Leu-Pro-NH2.
References
- Biancalana, M. & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412.
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
- Hudson, S. A., Ecroyd, H., Kee, T. W., & Carver, J. A. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal, 276(20), 5960-5972.
-
Wikipedia. (2023). Hydrophobic collapse. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve peptides? Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Kuznetsova, I. M., Sulatskaya, A. I., & Turoverov, K. K. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Journal of the Royal Society Interface, 14(126), 20160867.
-
Hudson, S. A., Ecroyd, H., Kee, T. W., & Carver, J. A. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. PubMed. Retrieved from [Link]
-
Hudson, S. A., Ecroyd, H., Kee, T. W., & Carver, J. A. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. University of Wollongong Research Online. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
- Roberts, C. J. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptide Science, 102(1), 1-25.
-
Faircape. (2026). Seven Strategies for Protein Aggregation Prevention. Retrieved from [Link]
- Castillo-García, E., et al. (2020). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. International Journal of Molecular Sciences, 21(1), 365.
-
Wyatt Technology. (n.d.). Light Scattering Solutions for Protein Characterization. Retrieved from [Link]
- Vilhena, J. G., et al. (2013). Electrostatic Binding and Hydrophobic Collapse of Peptide–Nucleic Acid Aggregates Quantified Using Force Spectroscopy. ACS Nano, 7(6), 5092-5100.
-
Carballo-Pacheco, M., & Elstner, M. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. arXiv. Retrieved from [Link]
-
Novatia, LLC. (n.d.). Aggregation by DLS. Retrieved from [Link]
- Pandini, A., et al. (2010). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. Biophysical Journal, 98(7), 1269-1278.
- Liu, Y., et al. (2022). Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface. The Journal of Physical Chemistry Letters, 13(29), 6792-6798.
-
Wikipedia. (2024). Proline. Retrieved from [Link]
-
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
- Wang, Y., et al. (2025). Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance.
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
Medium. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Retrieved from [Link]
- Hamley, I. W., et al. (2018). The Conformation and Aggregation of Proline-Rich Surfactant-Like Peptides. The Journal of Physical Chemistry B, 122(6), 1826-1835.
-
Hamley, I. W., et al. (2018). The conformation and aggregation of proline-rich surfactant-like peptides. CentAUR. Retrieved from [Link]
-
Vilhena, J. G., et al. (2013). Electrostatic binding and hydrophobic collapse of peptide-nucleic acid aggregates quantified using force spectroscopy. Semantic Scholar. Retrieved from [Link]
- Hanke, F., & Kreuzer, H. J. (2008). Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. Proceedings of the National Academy of Sciences, 105(8), 2774-2779.
-
Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
-
PubChem. (n.d.). Ac-leu-nhme. Retrieved from [Link]
-
Vinogradov, A. A., et al. (2026). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2024). Amino acid. Retrieved from [Link]
Sources
- 1. Proline - Wikipedia [en.wikipedia.org]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hydrophobic collapse - Wikipedia [en.wikipedia.org]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpt.com [jpt.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pnas.org [pnas.org]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. enovatia.com [enovatia.com]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. medium.com [medium.com]
- 21. wyatt.com [wyatt.com]
- 22. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 23. tandfonline.com [tandfonline.com]
- 24. royalsocietypublishing.org [royalsocietypublishing.org]
- 25. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 26. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ro.uow.edu.au [ro.uow.edu.au]
- 28. biopharmaspec.com [biopharmaspec.com]
- 29. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. [1508.03093] Influence of pH and sequence in peptide aggregation via molecular simulation [arxiv.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance | MDPI [mdpi.com]
- 33. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 34. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
Technical Support Center: N-Acetylleucylprolinamide Stability
A Guide for Researchers and Drug Development Professionals
Introduction
N-Acetylleucylprolinamide is a modified dipeptide with potential applications in various research and pharmaceutical contexts. As with any peptide-based compound, understanding its stability profile, particularly in response to pH, is critical for ensuring experimental reproducibility, developing stable formulations, and defining appropriate storage conditions. The intrinsic stability of the molecule and its degradation pathways are crucial aspects of its chemical properties.[1]
This guide addresses common questions and troubleshooting scenarios related to the stability of N-Acetylleucylprolinamide. While specific, publicly available stability data for this exact molecule is limited, the principles outlined here are derived from established knowledge of peptide chemistry, amide bond hydrolysis, and forced degradation studies.[1][2][3] This information provides a robust framework for researchers to design and interpret stability experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for a modified dipeptide like N-Acetylleucylprolinamide?
The primary stability concern is the hydrolysis of its two amide bonds: the peptide bond between leucine and proline, and the C-terminal prolinamide bond. Amide bonds are generally stable, but they are susceptible to cleavage under certain conditions, particularly at non-neutral pH.[4] This degradation leads to the formation of new chemical entities, which can result in a loss of compound potency and the introduction of potentially confounding impurities.
Q2: How does pH influence the degradation of N-Acetylleucylprolinamide?
The rate of amide bond hydrolysis is highly pH-dependent.
-
Acidic Conditions (pH < 4): In an acidic environment, the carbonyl oxygen of the amide bond can become protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule, leading to hydrolysis.[5] Some N-acylated peptide derivatives have shown surprising instability even under mildly acidic conditions, such as in trifluoroacetic acid (TFA)/water mixtures often used in peptide synthesis and purification.[6][7][8]
-
Neutral Conditions (pH ~5-9): Generally, amide bonds exhibit their maximum stability in the neutral pH range.[4] However, even in this range, slow hydrolysis can occur over extended periods.
-
Alkaline Conditions (pH > 9): Under basic conditions, the amide bond is susceptible to direct nucleophilic attack by hydroxide ions (OH-).[9] This reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate and an amine. Tertiary amides, like the one involving the proline nitrogen, can be particularly resistant to cleavage.[9]
Q3: What are the likely degradation products of N-Acetylleucylprolinamide at different pH values?
Hydrolysis at either the peptide bond or the C-terminal amide bond will result in distinct degradation products.
-
Cleavage of the Leucyl-Prolinamide peptide bond would yield N-Acetylleucine and Prolinamide.
-
Cleavage of the C-terminal Prolinamide bond would yield N-Acetylleucylproline.
Forced degradation studies under various pH conditions are the definitive way to identify the specific degradation products that form.[1][2]
Q4: Besides hydrolysis, are there other degradation pathways to consider?
Yes, other potential degradation pathways, often investigated during forced degradation studies, include:[2][10]
-
Oxidation: While Leucine and Proline side chains are not highly susceptible to oxidation, trace impurities or specific buffer components could promote oxidative degradation.
-
Photolysis: Exposure to light, particularly UV irradiation, can induce degradation through free radical mechanisms.[2]
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.[3]
Troubleshooting Guide
Scenario 1: Unexpected Peaks in HPLC After Storage in Acidic Buffer
-
Problem: "I prepared a stock solution of N-Acetylleucylprolinamide in a pH 3.0 citrate buffer. After 24 hours at room temperature, my HPLC-UV analysis shows two new, smaller peaks eluting near the parent compound."
-
Probable Cause: You are likely observing acid-catalyzed hydrolysis of the amide bonds. The rate of hydrolysis is significantly accelerated at low pH.[2] N-acyl amino acid amides can be surprisingly unstable under even mild acidic conditions.[6][7][8]
-
Solution & Action Plan:
-
Confirm Identity: Use LC-MS to determine the mass of the new peaks. This will help confirm if they correspond to the expected hydrolytic products (N-Acetylleucine, Prolinamide, or N-Acetylleucylproline).
-
Adjust pH: For short-term storage and experimental use, prepare solutions in a neutral buffer (e.g., pH 6.0-7.5 phosphate buffer). If an acidic pH is required for your experiment, prepare the solution immediately before use and keep it chilled to minimize degradation.
-
Perform a Time-Course Study: Analyze your solution at several time points (e.g., 0, 2, 6, 24 hours) to understand the kinetics of the degradation at that specific pH and temperature.
-
Scenario 2: Loss of Activity in an Alkaline Formulation
-
Problem: "My cell-based assay requires a working solution at pH 8.5. I'm noticing a progressive decrease in the biological activity of my N-Acetylleucylprolinamide compound over the course of a multi-day experiment."
-
Probable Cause: The compound is likely undergoing base-catalyzed hydrolysis. While potentially slower than acid hydrolysis for this specific structure, degradation at alkaline pH can be significant over several days.[9]
-
Solution & Action Plan:
-
Stability-Indicating Assay: First, ensure your analytical method (e.g., HPLC) can separate the parent compound from its degradation products. This is known as a "stability-indicating method."[11]
-
Quantify Degradation: Use this HPLC method to analyze samples of your pH 8.5 working solution stored under the same conditions as your experiment. Correlate the percentage of remaining parent compound with the observed loss in biological activity.
-
Mitigation Strategy: If degradation is confirmed, prepare fresh working solutions daily from a frozen, neutral-pH stock. Alternatively, investigate if a slightly lower pH (e.g., 7.5-8.0) is tolerated by the assay, as this could slow the degradation rate.
-
Experimental Protocols & Data
Protocol 1: Forced Degradation Study for N-Acetylleucylprolinamide
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the specificity of analytical methods.[2][3]
Objective: To determine the degradation pathways of N-Acetylleucylprolinamide under various stress conditions (acidic, basic, oxidative).
Materials:
-
N-Acetylleucylprolinamide
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Validated stability-indicating HPLC-UV or LC-MS method
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of N-Acetylleucylprolinamide in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions: In separate, clearly labeled vials, mix the following:
-
Acid Hydrolysis: 500 µL stock solution + 500 µL 1 M HCl.
-
Base Hydrolysis: 500 µL stock solution + 500 µL 1 M NaOH.
-
Oxidative Degradation: 500 µL stock solution + 500 µL 3% H₂O₂.
-
Control: 500 µL stock solution + 500 µL water.
-
-
Incubation: Place all vials in a water bath at 60°C.
-
Time Points: Withdraw aliquots from each vial at T=0, 2, 8, and 24 hours.
-
Quenching:
-
For the acid sample, neutralize the aliquot with an equivalent amount of 1 M NaOH.
-
For the base sample, neutralize the aliquot with an equivalent amount of 1 M HCl.
-
Dilute all samples (including oxidative and control) to a suitable concentration for HPLC analysis with the mobile phase.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control.
Data Summary: Expected Outcomes of Forced Degradation
The following table summarizes the expected degradation behavior based on general peptide chemistry. Actual results must be determined experimentally.
| Stress Condition | Reagent | Incubation | Expected Outcome | Primary Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1 M HCl | 60°C | Significant degradation | N-Acetylleucine, Prolinamide, N-Acetylleucylproline |
| Base Hydrolysis | 1 M NaOH | 60°C | Moderate to significant degradation | N-Acetylleucylproline, N-Acetylleucine |
| Oxidation | 3% H₂O₂ | 60°C | Minimal to no degradation expected | Oxidized derivatives (if any) |
| Thermal (Control) | Water | 60°C | Slow degradation | Hydrolysis products |
Protocol 2: Outline for a pH-Rate Profile Study
Objective: To determine the rate of hydrolysis of N-Acetylleucylprolinamide as a function of pH.
Materials:
-
N-Acetylleucylprolinamide
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Constant temperature incubator (e.g., 40°C or 50°C).
-
Validated stability-indicating HPLC-UV method.
Procedure:
-
Prepare solutions of N-Acetylleucylprolinamide at a fixed concentration in each buffer.
-
Place all solutions in the incubator.
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each buffer solution.
-
Immediately analyze the aliquot by HPLC to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the concentration (ln[C]) versus time for each pH. The slope of this line will be the negative of the observed first-order rate constant (-k_obs).
-
Plot log(k_obs) versus pH to generate the pH-rate profile, which will visually identify the pH of maximum stability.
Visualizations
Workflow for a pH Stability Assessment
Caption: Potential hydrolytic cleavage sites on N-Acetylleucylprolinamide.
References
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
PubMed. (2014, April 4). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ACS Publications. (2014, March 12). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Retrieved from [Link]
-
IJPPS. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
PubMed. (2019, April 15). [Stability of prolin-containing peptides in biological media]. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on activity and stability of PmAcy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Proline/sidechain C–H/O interactions stabilize cis-proline. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on the cis–trans isomerization of Valine-Proline dipeptide: An integrated NMR and theoretical investigation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Proline-Aromatic Sequences Stabilize Turns via C–H/π interactions in both cis-Proline and trans-Proline. Retrieved from [Link]
-
DCU Research Repository. (n.d.). Solvent and Thermal Stability, and pH Kinetics, of Proline-specific Dipeptidyl Peptidase IV-like Enzyme from Bovine Serum. Retrieved from [Link]
-
MDPI. (2018, October 12). Amide Bond Activation of Biological Molecules. Retrieved from [Link]
-
PubMed. (1992, April 15). Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the proline peptide synthesis catalyzed by scPAP14270. Retrieved from [Link]
-
Wikipedia. (n.d.). Proline. Retrieved from [Link]
-
MDPI. (2023, September 5). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-L-proline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-acetyl-D-proline. PubChem. Retrieved from [Link]
-
IJPER. (2017, October 15). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Retrieved from [Link]
-
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
MDPI. (n.d.). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Retrieved from [Link]
-
ResearchGate. (n.d.). N acetylcysteine forced degradation study. Retrieved from [Link]
-
PubMed. (2008, November 4). LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride. Retrieved from [Link]
-
Neliti. (2022, April 18). Identification and characterization of degradation products of Nateglinide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-«alpha»-Acetylglycinamide (CAS 2620-63-5). Retrieved from [Link]
-
MDPI. (2018, September 15). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Retrieved from [Link]
-
YouTube. (2014, July 8). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formation and toxicity of anesthetic degradation products. PubMed. Retrieved from [Link]
-
MDPI. (2021, October 9). Study on the Stability of Antibiotics, Pesticides and Drugs in Water by Using a Straightforward Procedure Applying HPLC-Mass Spectrometric Determination for Analytical Purposes. Retrieved from [Link]
-
ResearchGate. (2025, August 4). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Retrieved from [Link]
-
Semantic Scholar. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Retrieved from [Link]
Sources
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Leucine-Proline Coupling
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the coupling of Leucine (Leu) to Proline (Pro). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific issues you may encounter during Leucine-Proline coupling in a question-and-answer format.
Issue 1: Low Yield of the Desired Leu-Pro Dipeptide
Question: I am experiencing a low yield of my target Leu-Pro dipeptide. What are the likely causes and how can I improve it?
Answer:
Low coupling efficiency in a Leu-Pro ligation can stem from several factors, primarily steric hindrance and suboptimal reaction conditions. The bulky isobutyl side chain of Leucine can sterically hinder its approach to the secondary amine of Proline, slowing down the reaction rate.[1][2][3]
Troubleshooting Steps:
-
Optimize Your Coupling Reagent: For sterically hindered couplings, standard carbodiimide reagents like DCC or EDC might be insufficient.[4][5] Consider switching to more potent uronium or phosphonium-based reagents.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for its high reactivity and low racemization rates, making it an excellent choice for difficult couplings.[6][7][8]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.[8]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent suitable for hindered couplings.[6]
-
-
Increase Reaction Time and/or Temperature: To overcome the higher activation energy associated with steric hindrance, you can extend the reaction time (e.g., from 2 hours to 4 hours or even overnight).[1][2] A moderate increase in temperature (e.g., to 40°C) can also be beneficial, but must be done cautiously to avoid increased risk of epimerization.[2]
-
Perform a Double Coupling: After the initial coupling reaction, you can wash the resin and repeat the coupling step with a fresh solution of activated Leucine. This is a common and effective strategy for difficult couplings.[1][5]
-
Increase Reagent Concentration: Using a higher concentration of the activated Leucine and coupling reagents can drive the reaction to completion by increasing the frequency of molecular collisions.[5]
Issue 2: Detection of a Major Impurity with a Mass Corresponding to cyclo(Leu-Pro)
Question: My mass spectrometry analysis shows a significant peak corresponding to the molecular weight of cyclo(Leu-Pro). What is this impurity and how can I prevent its formation?
Answer:
This impurity is 2,5-diketopiperazine (DKP), a common side product in peptide synthesis, especially when Proline is the second amino acid in the sequence.[9][10][11] The free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a stable six-membered ring.[12][13]
dot
Caption: Formation of cyclo(Leu-Pro) diketopiperazine.
Preventative Strategies:
-
Choice of Resin: Utilize a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl group effectively hinders the intramolecular cyclization that leads to DKP formation.[9]
-
Dipeptide Coupling: A highly effective strategy is to pre-synthesize the Fmoc-Leu-Pro-OH dipeptide in solution and then couple it to the resin. This completely bypasses the vulnerable dipeptide-resin intermediate.[9][10]
-
In Situ Neutralization (for Boc-SPPS): If you are using Boc-based solid-phase peptide synthesis, employing in situ neutralization protocols can suppress DKP formation.[9][14]
-
Optimized Deprotection: For Fmoc-based synthesis, minimizing the time the free N-terminal amine is exposed to basic conditions during Fmoc deprotection can reduce the opportunity for DKP formation. Consider using a milder deprotection cocktail, such as 2% DBU / 5% piperazine in NMP, for a shorter duration.[10][13]
Issue 3: Presence of a Diastereomeric Impurity
Question: Chiral HPLC analysis of my cleaved peptide reveals a diastereomeric impurity. What could be the cause, and how can I minimize it?
Answer:
The presence of a diastereomer indicates that epimerization (racemization at a single chiral center) has occurred at either the Leucine or Proline residue during the coupling step. While Proline itself is less prone to racemization than many other amino acids, the activated carboxyl group of Leucine is susceptible to epimerization.[12][15]
dot
Caption: Mechanism of Leucine epimerization via an oxazolone intermediate.
Strategies to Minimize Epimerization:
-
Choice of Coupling Reagents and Additives:
-
Avoid Carbodiimides with HOBt in DMF for Proline: The combination of a carbodiimide (like DIC) and HOBt in DMF has been shown to increase the risk of epimerization, particularly when coupling to Proline.[15][16]
-
Utilize Uronium/Aminium Reagents: Reagents like HATU, HCTU, and COMU are generally associated with lower rates of epimerization.[12][15]
-
Additives: The use of additives like HOBt or OxymaPure is strongly recommended with carbodiimides to suppress racemization by forming a less reactive, but still efficient, active ester.[17][18]
-
-
Base Selection:
-
Temperature Control: Avoid elevated temperatures during coupling, as this can significantly increase the rate of epimerization. Perform couplings at room temperature or below if possible.[12][20]
-
Pre-activation Time: Minimize the pre-activation time of the Leucine residue before adding it to the resin-bound Proline. Prolonged activation can lead to increased oxazolone formation and subsequent epimerization.[21]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for Leu-Pro coupling?
A1: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used and generally effective solvents for solid-phase peptide synthesis due to their excellent solvating properties.[17] However, in cases where epimerization is a major concern, switching to a less polar solvent like dichloromethane (DCM) can be beneficial, especially when using carbodiimide-based coupling.[15][21]
Q2: How can I monitor the completion of the Leu-Pro coupling reaction?
A2: The Kaiser test is a common qualitative method for detecting the presence of free primary amines on the resin. However, since Proline is a secondary amine, the Kaiser test will give a false negative. For monitoring couplings to Proline, a chloranil test or a small-scale cleavage followed by LC-MS analysis of the crude product is recommended.
Q3: Are there any specific protecting groups recommended for Leucine and Proline?
A3: For standard Fmoc/tBu-based synthesis, Leucine does not require a side-chain protecting group. Proline's side chain is part of its cyclic structure and is not reactive. Therefore, standard N-alpha Fmoc protection for Leucine is sufficient.
Q4: Can microwave-assisted peptide synthesis (MASPS) be used for Leu-Pro coupling?
A4: Yes, MASPS can be very effective in driving difficult couplings to completion, including sterically hindered ones like Leu-Pro.[5] The microwave energy can help to overcome the activation energy barrier. However, it is crucial to carefully control the temperature to minimize the risk of epimerization, which can be exacerbated at higher temperatures.[15]
Experimental Protocols
Protocol 1: High-Efficiency Leu-Pro Coupling using HATU
This protocol is designed to maximize coupling efficiency while minimizing side reactions.
-
Resin Preparation: Swell the Proline-loaded resin (preferably 2-chlorotrityl chloride resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Leu-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated Leucine solution to the deprotected resin. Agitate at room temperature for 2 hours.
-
Monitoring: Perform a chloranil test to check for completion. If the test is positive (indicating incomplete coupling), consider a second coupling.
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Pre-formed Dipeptide Synthesis for DKP-Prone Sequences
This approach eliminates the risk of diketopiperazine formation on the resin.
-
Dipeptide Synthesis in Solution:
-
Dissolve H-Pro-OMe.HCl (1 eq.) and Fmoc-L-Leu-OH (1.1 eq.) in DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.2 eq.).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction to isolate the protected dipeptide, Fmoc-Leu-Pro-OMe.
-
Saponify the methyl ester to obtain Fmoc-Leu-Pro-OH.
-
-
Coupling to Resin:
-
Swell the amino-functionalized resin (e.g., Rink Amide) in DMF.
-
Activate the Fmoc-Leu-Pro-OH dipeptide (2 eq.) with HATU (1.9 eq.) and DIPEA (4 eq.) in DMF.
-
Couple the activated dipeptide to the resin for 2-4 hours.
-
Wash the resin as described in Protocol 1.
-
Quantitative Data Summary
| Coupling Condition | Reagent/Additive | Solvent | Temperature (°C) | Epimerization (%) | DKP Formation (%) | Reference |
| Standard | DIC/HOBt | DMF | 25 | High | Moderate | [15][16] |
| Optimized | HATU/DIPEA | DMF | 25 | Low | Low | [6][7] |
| Optimized | DIC/Oxyma | DCM | 25 | Low | Low | [12][15] |
| Microwave | HATU/DIPEA | DMF | 75 | Moderate | Low | [5] |
Note: The exact percentages of side products are highly sequence- and condition-dependent. This table provides a general comparison.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Suzuki, K., et al. (1979). Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. Chemical and Pharmaceutical Bulletin, 27(4), 1025-1028. [Link]
-
Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection-coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications, (15), 1155-1156. [Link]
-
Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications, (15), 1155-1156. [Link]
-
Isom, D. (n.d.). Optimizing Peptide Coupling: Key Techniques. LinkedIn. [Link]
-
Wikipedia. (2023, December 29). Peptide synthesis. Wikipedia. [Link]
-
Chait, B. T., & Field, F. H. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-395. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]
-
Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. The Journal of Organic Chemistry, 46(7), 1383-1387. [Link]
-
Hsieh, Y. T., et al. (2014). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 136(37), 12879-12886. [Link]
-
Zhang, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11953-11961. [Link]
-
Vasanthakumar, G. R., & Patil, S. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(17), 3123. [Link]
-
Unknown. (n.d.). Epimerization of Peptide. [Link]
-
Guedes, R. A., et al. (2020). Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP). Molecules, 25(23), 5693. [Link]
-
Akaji, K., et al. (1993). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Chemical & Pharmaceutical Bulletin, 41(7), 1244-1248. [Link]
-
Kumar, K., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 134(42), 17560-17575. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP) | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 21. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
NMR spectral data for N-Acetylleucylprolinamide characterization
A Comprehensive Guide to the NMR Spectral Characterization of N-Acetylleucylprolinamide
In the landscape of drug discovery and peptide chemistry, the unambiguous structural elucidation of novel compounds is paramount. N-Acetylleucylprolinamide, a modified dipeptide, presents an interesting case for structural analysis due to the conformational rigidity of the proline ring and the flexibility of the leucine side chain. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data of N-Acetylleucylprolinamide, offering a comparative framework against structurally similar analogues, N-Acetylglycylprolinamide and N-Acetylalanylprolinamide. Through this analysis, we will explore the subtle yet significant spectral differences that arise from minor structural modifications, providing researchers with a robust template for the characterization of similar peptide amides.
The Significance of NMR in Peptide Characterization
NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of peptides in solution.[1] For small molecules like N-Acetylleucylprolinamide, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments provide a wealth of information regarding through-bond and through-space atomic connectivity, stereochemistry, and conformational preferences. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, making NMR a powerful technique for detecting subtle structural variations.
Comparative Spectral Analysis: N-Acetylleucylprolinamide and its Analogues
To contextualize the NMR spectrum of N-Acetylleucylprolinamide, we will compare its predicted spectral data with those of two closely related dipeptides: N-Acetylglycylprolinamide and N-Acetylalanylprolinamide. This comparative approach highlights the influence of the amino acid residue at the N-terminus (Leucine, Glycine, or Alanine) on the chemical shifts of the entire molecule, particularly on the shared prolinamide moiety.
The predicted ¹H and ¹³C NMR chemical shifts for these compounds were generated using a combination of database searching and online prediction tools. While experimental data is always the gold standard, high-quality predicted spectra provide a reliable basis for initial structural assignment and comparative analysis.
Predicted ¹H NMR Spectral Data Comparison
The following table summarizes the predicted ¹H NMR chemical shifts for the three dipeptides. The protons are numbered for clarity, with the numbering scheme illustrated in the accompanying structures.
| Proton Assignment | N-Acetylleucylprolinamide (ppm) | N-Acetylglycylprolinamide (ppm) | N-Acetylalanylprolinamide (ppm) |
| Leucine Residue | |||
| H-2 (α-CH) | 4.45 | - | - |
| H-3 (β-CH₂) | 1.65, 1.55 | - | - |
| H-4 (γ-CH) | 1.80 | - | - |
| H-5, H-6 (δ-CH₃) | 0.92, 0.90 | - | - |
| Glycine Residue | |||
| H-2 (α-CH₂) | - | 3.95 | - |
| Alanine Residue | |||
| H-2 (α-CH) | - | - | 4.35 |
| H-3 (β-CH₃) | - | - | 1.35 |
| Proline Residue | |||
| H-8 (α-CH) | 4.30 | 4.28 | 4.29 |
| H-9 (β-CH₂) | 2.10, 1.90 | 2.08, 1.88 | 2.09, 1.89 |
| H-10 (γ-CH₂) | 2.00, 1.85 | 1.98, 1.83 | 1.99, 1.84 |
| H-11 (δ-CH₂) | 3.60, 3.40 | 3.58, 3.38 | 3.59, 3.39 |
| N-Acetyl Group | |||
| H-13 (CH₃) | 2.05 | 2.03 | 2.04 |
| Amide Protons | |||
| Leu/Gly/Ala NH | 8.20 | 8.30 | 8.25 |
| Prolinamide NH₂ | 7.50, 7.10 | 7.48, 7.08 | 7.49, 7.09 |
Predicted ¹³C NMR Spectral Data Comparison
The table below presents the predicted ¹³C NMR chemical shifts, offering insights into the carbon framework of each molecule.
| Carbon Assignment | N-Acetylleucylprolinamide (ppm) | N-Acetylglycylprolinamide (ppm) | N-Acetylalanylprolinamide (ppm) |
| Leucine Residue | |||
| C-1 (C=O) | 173.5 | - | - |
| C-2 (α-CH) | 53.0 | - | - |
| C-3 (β-CH₂) | 41.5 | - | - |
| C-4 (γ-CH) | 25.0 | - | - |
| C-5, C-6 (δ-CH₃) | 23.0, 22.0 | - | - |
| Glycine Residue | |||
| C-1 (C=O) | - | 171.0 | - |
| C-2 (α-CH₂) | - | 43.5 | - |
| Alanine Residue | |||
| C-1 (C=O) | - | - | 174.0 |
| C-2 (α-CH) | - | - | 50.5 |
| C-3 (β-CH₃) | - | - | 18.0 |
| Proline Residue | |||
| C-7 (C=O) | 175.0 | 174.8 | 174.9 |
| C-8 (α-CH) | 61.0 | 60.8 | 60.9 |
| C-9 (β-CH₂) | 30.0 | 29.8 | 29.9 |
| C-10 (γ-CH₂) | 25.5 | 25.3 | 25.4 |
| C-11 (δ-CH₂) | 47.0 | 46.8 | 46.9 |
| N-Acetyl Group | |||
| C-12 (C=O) | 170.5 | 170.3 | 170.4 |
| C-13 (CH₃) | 23.5 | 23.3 | 23.4 |
Experimental Protocols
To obtain high-quality NMR data for compounds like N-Acetylleucylprolinamide, a systematic approach to sample preparation and instrument setup is crucial.
Sample Preparation
-
Compound Purity : Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble. For peptides, common choices include Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (e.g., NH).
-
Concentration : For ¹H NMR, a concentration of 1-5 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 10-20 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard : Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, to reference the chemical shifts to 0.00 ppm.
NMR Data Acquisition
-
Instrument : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and sensitivity.
-
¹H NMR :
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Optimize the receiver gain and use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR :
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended) :
-
COSY (Correlation Spectroscopy) : To identify scalar-coupled protons (protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space, providing information about the 3D structure and conformation.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of a novel peptide amide.
Caption: Logical flow from NMR data to molecular structure.
This comprehensive guide provides a foundational understanding of the NMR spectral characteristics of N-Acetylleucylprolinamide and its analogues. By following the outlined experimental protocols and applying the principles of spectral interpretation, researchers can confidently elucidate the structures of novel peptide-based compounds.
References
-
NMR Predictor . Chemaxon. [Link]
-
nmrdb.org . NMR Database. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview . PubMed. [Link]
Sources
Technical Guide: FTIR Spectral Analysis of N-Acetylleucylprolinamide (Ac-Leu-Pro-NH₂)
[1]
Executive Summary & Chemical Context[1][2][3]
N-Acetylleucylprolinamide (Ac-Leu-Pro-NH₂) is a protected dipeptide frequently utilized as a model system for studying protein folding, specifically
Unlike simple small molecules, the FTIR spectrum of Ac-Leu-Pro-NH₂ is complex due to the presence of three distinct carbonyl environments:
-
Acetyl Group (N-cap): Secondary amide.[1]
-
Leucyl-Prolyl Bond: Tertiary amide (lacking an N-H donor).[1]
-
C-Terminal Amide: Primary amide (-NH₂).[1]
This guide provides a rigorous framework for verifying the identity and purity of Ac-Leu-Pro-NH₂ against a Reference Standard (RS), focusing on the structural nuances that define its spectral fingerprint.[1]
Experimental Protocol: Data Acquisition
To ensure high-fidelity data suitable for regulatory submission (e.g., IND/NDA), the following protocol prioritizes Attenuated Total Reflection (ATR) for its reproducibility, though Transmission (KBr) remains a valid alternative for resolving specific crystalline polymorphs.
Instrumentation & Parameters
-
Technique: Single-Bounce Diamond ATR (Preferred) or ZnSe.[1]
-
Resolution: 2 cm⁻¹ (Critical for resolving overlapping Amide I bands).
-
Scans: 64 scans (Sample) / 64 scans (Background).
-
Apodization: Boxcar or weak Norton-Beer (to preserve peak shape for deconvolution).
Sample Preparation Workflow (Self-Validating)
-
Step 1 (Blank): Clean crystal with isopropanol.[1] Collect background.[1][4][5] Ensure region 2500–2000 cm⁻¹ (diamond absorption) is ratioed out correctly.
-
Step 2 (Standard): Apply Reference Standard. Apply consistent pressure (torque clutch recommended) to ensure uniform contact without crushing crystal lattice structures if analyzing polymorphism.[1]
-
Step 3 (Sample): Apply Test Sample.
-
Validation Check: If the signal-to-noise ratio at 2000 cm⁻¹ is < 1000:1, clean and re-run.
Spectral Analysis: Region-by-Region Comparison
The table below summarizes the critical diagnostic bands. A high-quality batch of Ac-Leu-Pro-NH₂ must align with these assignments.
Table 1: Characteristic FTIR Bands of N-Acetylleucylprolinamide[1]
| Spectral Region | Wavenumber (cm⁻¹) | Assignment | Structural Insight (The "Why") |
| Amide A | 3280 – 3400 | N-H Stretch | Doublet expected. The primary amide (-NH₂) and secondary amide (Ac-Leu) both contribute.[1] Broadening indicates H-bonding (likely |
| Amide I | 1640 – 1690 | C=O[1] Stretch | Complex Multiplet. This is the most critical region.[1] It contains contributions from the Acetyl C=O, the Leu-Pro tertiary amide C=O, and the terminal amide C=O. |
| Amide II | ~1550 | N-H Bend / C-N Stretch | Diagnostic Marker. Strong band from the Acetyl-Leu secondary amide.[1] Note: The Leu-Pro bond is a tertiary amide and does not contribute here.[1] |
| Amide II (Terminal) | ~1620 | -NH₂ Scissoring | The terminal primary amide shows a deformation band often overlapping the lower energy side of Amide I. |
| Fingerprint | 1400 – 1450 | CH₂ / CH₃ Def | Proline ring puckering and Leucine side-chain methyl deformations.[1] |
| Proline Ring | ~1250 - 1300 | C-N Stretch | Specific to the pyrrolidine ring; sensitive to cis/trans isomerization of the peptide bond.[1] |
Deep Dive: The "Missing" Amide II Band
A common error in analyzing proline-containing peptides is expecting a standard Amide II intensity profile.[1]
-
Observation: The intensity of the Amide II band (~1550 cm⁻¹) in Ac-Leu-Pro-NH₂ will appear roughly half the intensity expected for a standard tripeptide.[1]
-
Causality: The Leucyl-Prolyl peptide bond is a tertiary amide .[1] It lacks the Hydrogen atom required for the N-H in-plane bending mode.[1]
-
QC Criteria: If the Amide II band is disproportionately strong, suspect hydrolysis of the peptide bond or impurity (e.g., free Leucine).
The Amide I "Shape" & Conformation
The Amide I band (1600–1700 cm⁻¹) is sensitive to the molecular geometry.
-
Crystalline State: Often shows sharp splitting due to fixed H-bond networks in the lattice (e.g., Monohydrate form).[1]
-
Solution/Amorphous: Appears as a broad envelope.[1]
-
Verification: Use Second Derivative (2nd Der) processing to resolve the hidden peaks within the Amide I envelope. The Reference Standard and Sample must match in derivative peak positions to confirm identical polymorphic form.
Quality Control Workflow
The following diagram illustrates the logical flow for accepting or rejecting a batch based on spectral data.
Figure 1: Logic flow for FTIR-based identity verification of Ac-Leu-Pro-NH₂, emphasizing atmospheric correction and derivative confirmation.
Troubleshooting & Common Deviations
Hydration Interference
Ac-Leu-Pro-NH₂ can form a monohydrate .[1] Water absorbs strongly at ~1640 cm⁻¹ (H-O-H bending), directly overlapping the Amide I band.[6]
-
Symptom: The Amide I band appears broadened or skewed compared to the anhydrous Standard.
-
Resolution: Dry the sample in a desiccator or vacuum oven at 40°C for 2 hours and re-scan. If the peak shape sharpens, the deviation was due to moisture.
Polymorphism
If the correlation score is low (< 0.95) but the chemical purity (HPLC) is high, suspect polymorphism .
-
Mechanism: Different crystal packing alters the H-bond network, shifting Amide I and II bands by 5–10 cm⁻¹.[1]
-
Action: Grind the sample with KBr (if using transmission) to disrupt the crystal lattice, or recrystallize the sample using the same solvent system as the Reference Standard to normalize the solid form.
References
-
Barth, A. (2007).[1] Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101.[1] (Foundational text for Amide I/II assignments). [Link][1]
-
Madison, V., & Kopple, K. D. (1980).[1] Solvent-dependent conformational distributions of some dipeptides. Journal of the American Chemical Society.[4] (Discusses Ac-Leu-Pro-NH₂ conformations). [Link]
-
Puliti, R., Mattia, C. A., & Lilley, T. H. (1992).[1][7] Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate. Acta Crystallographica Section C. (Defines the crystal structure and H-bonding network). [Link]
Sources
- 1. ymdb.ca [ymdb.ca]
- 2. â©854⪠Mid-Infrared Spectroscopy [doi.usp.org]
- 3. drugfuture.com [drugfuture.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallographic Data Validation for Ac-Leu-Pro-NH2: A Comparative Technical Guide
Topic: X-ray Crystallographic Data Validation for Ac-Leu-Pro-NH2 Content Type: Publish Comparison Guide Audience: Researchers, structural biologists, and drug development professionals.
Executive Summary
In the realm of peptidomimetics and fragment-based drug design (FBDD), the dipeptide Ac-Leu-Pro-NH2 (N-acetyl-L-leucyl-L-prolinamide) serves as a critical structural model. It represents a minimal unit for studying the trans vs. cis isomerization of the prolyl peptide bond—a key switch in protein folding and signal transduction.
This guide objectively compares the High-Resolution X-ray Crystallographic Validation of Ac-Leu-Pro-NH2 against Theoretical Molecular Modeling (DFT/MD) and Standard Protein Refinement Pipelines . While computational models offer rapid conformational scanning, they often fail to account for the lattice-stabilized hydrogen bond networks that define the bioactive conformation. Conversely, standard protein pipelines often impose loose geometric restraints unsuitable for high-resolution peptide data.
Technical Specifications: The Benchmark Dataset
To establish a baseline for validation, we utilize the reference crystal structure data for Ac-Leu-Pro-NH2 (based on Acta Crystallogr C. 1992 protocols).[1]
| Parameter | Specification | Significance |
| Formula | Includes critical structural water. | |
| Space Group | Orthorhombic | Chiral space group common for bioactive peptides. |
| Unit Cell | Dense packing; requires precise spot integration. | |
| Resolution | High (< 1.0 Å implied by small molecule methods) | Allows anisotropic displacement parameter (ADP) refinement. |
| R-factor | ~3.7% (Final R) | Indicates exceptional agreement between model and data. |
Comparative Performance Analysis
Scenario: Determining the Bioactive Conformation
The primary challenge with Ac-Leu-Pro-NH2 is defining the precise geometry of the Leu-Pro peptide bond and the pyrrolidine ring pucker.
Option A: High-Resolution X-ray Validation (Recommended)
-
Methodology: Full anisotropic refinement using small-molecule libraries (CSD) rather than protein libraries (Engh-Huber).
-
Outcome: Unambiguously identifies the trans peptide linkage (
) and a specific C -endo pucker for the proline ring. -
Causality: The crystal structure reveals a 3D hydrogen bond network involving a structural water molecule that bridges multiple N-acetylamide units.[1][2] This "frozen" state often mimics the entropically restricted bioactive state found in receptor pockets.
Option B: Theoretical Modeling (Alternative)
-
Methodology: Density Functional Theory (DFT) or Molecular Dynamics (MD) in implicit solvent.
-
Outcome: Often predicts a dynamic equilibrium between cis and trans states or fails to capture the specific water-mediated stabilization seen in the crystal.
-
Deficiency: Without the explicit lattice energy or specific water bridges, the model may overestimate conformational flexibility.
Option C: Standard Protein Refinement (Macromolecular)
-
Methodology: Using standard protein crystallography software (e.g., REFMAC/Phenix) with default restraints.
-
Outcome: May force the peptide into "ideal" Ramachandran regions derived from large globular proteins, masking the subtle geometric distortions caused by the specific Ac-Leu-Pro sequence.
-
Deficiency: "Over-restraining" leads to a model that looks "correct" statistically but ignores the experimental electron density nuances.
Detailed Validation Protocol
This protocol ensures the Ac-Leu-Pro-NH2 model is self-validating, moving beyond simple R-factors to geometric truth.
Phase 1: Data Reduction & Quality Metrics
-
Completeness: Must exceed 98% to ensure no missing reflection wedges which distort electron density maps.
- : For small peptides, a cut-off of 2.0 is too low. Aim for significant signal (>3.0) even in the highest resolution shell to support anisotropic refinement.
Phase 2: The "Small Molecule" Geometry Check
-
Why: Peptides like Ac-Leu-Pro-NH2 behave more like small organic molecules than globular proteins.
-
Action: Validate bond lengths and angles against the Cambridge Structural Database (CSD) rather than the Protein Data Bank (PDB).
-
Tool: Use Mogul (CCDC) to check if the Leu side-chain torsion angles fall within the observed distributions for similar organic fragments.
Phase 3: Difference Map Analysis (
)
-
Water Validation: A valid Ac-Leu-Pro-NH2 structure must show clear electron density for the monohydrate water.
-
Check: If the water B-factor is > 1.5x the average protein B-factor, it may be noise. If it forms < 2 hydrogen bonds, it is likely suspect.
-
Protocol: Delete the water molecule, run 10 cycles of refinement, and inspect the
map. A positive green peak (>3 ) at the water position confirms its validity (Omit Map validation).
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating small peptide structures, distinguishing between "Protein Mode" and "Small Molecule Mode."
Caption: Decision workflow for validating Ac-Leu-Pro-NH2. Note the divergence into "Small Molecule Mode" for superior geometric accuracy.
Comparative Data Summary
| Feature | X-ray Structure (Ac-Leu-Pro-NH2) | NMR Ensemble (Generic Dipeptide) | Computational Model (Gas Phase) |
| Backbone State | Single, defined conformation (Trans) | Ensemble of states | Single energy minimum (often global) |
| Proline Pucker | Distinct C | Averaged / Dynamic | Dependent on force field |
| Solvent | Explicit, structural | Bulk solvent averaging | Implicit (Continuum) or None |
| Validation Source | Electron Density ( | NOE Constraints | Energy Function |
| Utility | Gold Standard for Binding Poses | Dynamics/Solution behavior | High-throughput screening |
References
-
Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate. Source: Acta Crystallographica Section C: Crystal Structure Communications. Context: Primary source for the crystal structure data and packing analysis. URL:[Link]
-
Validation of protein structures for the Protein Data Bank. Source: Methods in Enzymology (Read et al., 2011). Context: Establishes the difference between standard protein validation and small molecule needs. URL:[Link]
-
Mogul: A knowledge-based library of molecular geometry. Source: Journal of Chemical Information and Computer Sciences (Bruno et al., 2004). Context: The tool required to validate peptide bond lengths against the Cambridge Structural Database (CSD). URL:[Link]
-
MolProbity: More and better reference data for improved all-atom structure validation. Source: Protein Science (Williams et al., 2018). Context: Standard tool for checking steric clashes and Ramachandran outliers in the peptide backbone. URL:[Link]
Sources
Comparative Guide: Conformational Analysis of Ac-Leu-Pro-NH2
Measuring and Optimizing cis/trans Peptide Bond Ratios
Executive Summary
The dipeptide Ac-Leu-Pro-NH2 serves as a critical model system for understanding protein folding, particularly the energetics of Type VI
This guide objectively compares the analytical methodologies for quantifying this ratio and analyzes the "performance" (conformational stability) of Ac-Leu-Pro-NH2 against alternative sequences (e.g., Ac-Ala-Pro-NH2) and solvent conditions.
Mechanistic Background: The Proline Switch
The partial double-bond character of the peptide amide bond (
-
General Case (Xaa-nonPro): Steric clash between
and makes cis energetically unfavorable. -
The Leu-Pro Exception: The
-alkyl group of the proline ring means the steric difference between cis (clash with ) and trans (clash with ) is smaller. -
Leucine's Role: The bulky isobutyl side chain of Leucine (
) introduces specific steric interactions that destabilize the trans form slightly more than a smaller residue like Alanine, shifting the equilibrium.
Visualization: Isomerization Pathway
Figure 1: Kinetic pathway of Leu-Pro isomerization. The high barrier allows distinct NMR signals for both species.
Comparative Analysis: Analytical Methodologies
To accurately determine the cis/trans ratio (
Table 1: Method Performance Comparison
| Feature | NMR (1H / 13C) | RP-HPLC | Circular Dichroism (CD) |
| Primary Output | Direct molar ratio (Integration) | Separation of peaks | Secondary structure (Qualitative) |
| Accuracy | High (Direct observation) | Medium (Extinction coefficient variance) | Low (Cannot resolve bond isomers) |
| Speed | Fast (<30 min) | Slow (Requires low temp) | Fast |
| Limitations | Requires high conc. (>1 mM) | Isomers coalesce at Room Temp | Global average only |
| Verdict | Gold Standard | Alternative (Only at < 4°C) | Supplementary |
Critical Insight: Why HPLC Fails at Room Temperature
At 25°C, the interconversion rate (
Comparative Analysis: Solvent & Sequence Effects
The "performance" of Ac-Leu-Pro-NH2 as a folding model depends heavily on the solvent environment.
Table 2: Conformational Equilibrium Data
| Variable | Condition/Alternative | % Trans Population | % Cis Population | Mechanism |
| Solvent | Water ( | ~80 - 85% | 15 - 20% | Strong hydration of amide favors trans. |
| Solvent | DMSO- | ~65 - 75% | 25 - 35% | Loss of hydration shell; dipole stabilization of cis. |
| Solvent | Chloroform ( | Variable | Variable | Highly dependent on concentration (aggregation). |
| Sequence | Ac-Ala-Pro-NH2 | >85% | <15% | Less steric bulk than Leu; trans more favored. |
| Sequence | Ac-Phe-Pro-NH2 | ~70% | ~30% | Aromatic ring stacking can stabilize cis. |
Key Finding: Ac-Leu-Pro-NH2 exhibits a higher cis content than Ac-Ala-Pro-NH2 due to the steric bulk of the Leucine
-branched side chain, making it a more sensitive probe for studying cis-proline effects in proteins.
Experimental Protocol: NMR Determination of
Objective: Quantify the isomeric ratio of Ac-Leu-Pro-NH2 in
Workflow Diagram
Figure 2: Decision tree for NMR analysis. ROESY is preferred over NOESY for mid-sized peptides to avoid zero-quantum artifacts.
Detailed Steps
-
Sample Preparation:
-
Dissolve 2–5 mg of Ac-Leu-Pro-NH2 in 600
of . -
Crucial: Adjust pH to ~4.5–5.5. High pH (>8) can catalyze rapid exchange, coalescing peaks and invalidating integration.
-
-
Acquisition (1H NMR):
-
Set relaxation delay (
) to (typically 5–7 seconds) to ensure full relaxation of both isomers. -
Acquire 32–64 scans.
-
-
Assignment (The "Fingerprint"):
-
Trans-isomer: Look for the Proline
protons upfield (3.4–3.6 ppm). -
Cis-isomer: The Proline
protons are often shifted downfield or split differently due to the proximity of the Leucine carbonyl oxygen. -
Validation: The Leucine methyl groups often appear as two sets of doublets (major/minor) in the 0.8–0.9 ppm region.
-
-
Calculation:
Where is the integral of the non-overlapping resonance.
References
-
Wüthrich, K., & Grathwohl, C. (1974). NMR studies of the molecular conformations in the collagen model peptides (Pro-Pro-Gly)n and (Pro-Pro-Gly)n. FEBS Letters. Link
-
Reimer, U., et al. (1998). Side-chain effects on peptidyl-prolyl cis/trans isomerization. Journal of Molecular Biology. Link
-
Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews. Link
-
Scheraga, H. A. (1981). Theoretical and experimental studies of conformations of polypeptides. Accounts of Chemical Research. Link
-
Wedemeyer, W. J., et al. (2002).[1] Macromolecular interactions: Proline cis-trans isomerization and protein folding. Biochemistry. Link
Sources
Reference Standards for N-Acetyl-L-leucyl-L-prolinamide HPLC
This guide provides a technical analysis of reference standards for N-Acetyl-L-leucyl-L-prolinamide (Ac-Leu-Pro-NH₂) , a specialized dipeptide derivative often used as a model substrate for prolyl oligopeptidase (POP) activity, a fragment marker in peptide mapping, or a structural probe for cis/trans proline isomerization studies.
Unlike blockbuster drugs with established USP/EP monographs, this compound typically occupies the "Research" or "Custom" standard category. This guide outlines how to select, characterize, and analyze this standard with rigorous scientific integrity.
Executive Summary & Application Context
N-Acetyl-L-leucyl-L-prolinamide is a blocked dipeptide (N-terminal acetylation, C-terminal amidation) that mimics the internal peptide bond environment of larger proteins. In drug development, it serves two critical roles:
-
Impurity Marker: It represents a specific degradation fragment for Leu-Pro containing peptide drugs (e.g., Leuprolide, Bivalirudin).
-
Mechanistic Probe: Due to the steric hindrance of the proline residue, it is used to validate HPLC methods' ability to resolve cis/trans rotamers and to assay specific endopeptidases.
The Challenge: The molecule lacks aromatic chromophores (Trp, Tyr, Phe), making UV detection difficult. Furthermore, the Leu-Pro bond induces significant conformational heterogeneity, often resulting in "split peaks" that inexperienced analysts mistake for impurities.
Comparative Analysis: Sourcing Reference Standards
Since no official Pharmacopeial (USP/EP) monograph exists for this specific derivative, researchers must choose between three sourcing tiers. The choice dictates the validity of your analytical data.
Table 1: Performance Matrix of Reference Standard Alternatives
| Feature | Tier 1: Custom Synthesis (CRO) | Tier 2: Catalog Research Grade | Tier 3: In-House Synthesis |
| Purity Guarantee | High (>98%) | Variable (90-95%) | Unknown (Requires full validation) |
| Traceability | Full CoA (NMR, MS, HPLC) | Basic (HPLC only) | Lab Notebook / Raw Data |
| Impurity Profile | Defined (Synthetic precursors identified) | Generic ("Unknowns") | Likely contains reagents (DIC/HOBt) |
| Cost | High ( | Low ($) | Medium ( |
| Lead Time | 4-8 Weeks | Immediate (Off-the-shelf) | 1-2 Weeks |
| Best For | GMP Release / Stability | Method Development / Screening | Mechanistic Studies |
Expert Insight: For regulatory filings (IND/NDA), Tier 1 is mandatory if the compound is a specified impurity. For early-stage enzyme kinetics, Tier 2 is acceptable if you perform a secondary purification step.
Technical Deep Dive: The HPLC Protocol
The following protocol addresses the two main physicochemical challenges of Ac-Leu-Pro-NH₂: lack of UV absorption and rotameric broadening .
A. The "Self-Validating" HPLC Method
This method uses a low-pH phosphate buffer to suppress silanol activity and stabilize the trans isomer population, minimizing peak splitting.
-
Column: C18 (L1) with high carbon load (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5 (Suppresses silanols).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV at 210 nm (Critical: 254 nm will show nothing).
-
Temperature: 40°C (Elevated temperature promotes fast exchange between cis/trans isomers, merging them into a single sharp peak).
B. Experimental Workflow
-
Equilibration: Run 95% A / 5% B for 30 mins.
-
Blank Injection: Inject Mobile Phase A to identify system peaks.
-
Standard Injection: Inject 10 µL of 1.0 mg/mL Ac-Leu-Pro-NH₂.
-
Gradient: 5% B to 40% B over 20 mins. (The compound is relatively polar and elutes early).
Visualization: Method Development & Validation Logic
The following diagram illustrates the decision tree for validating the reference standard and optimizing the HPLC method.
Figure 1: Decision tree for optimizing HPLC conditions for Ac-Leu-Pro-NH₂, focusing on detection limits and rotameric peak shape control.
Critical Quality Attributes (CQA) for the Standard
When receiving your reference standard (regardless of source), you must verify these three parameters to ensure "Trustworthiness" of your data:
-
Peptide Content (Net vs. Gross):
-
Why: Lyophilized peptides contain water and counter-ions (acetate/TFA). A "1 mg" vial may only contain 0.7 mg of peptide.
-
Action: Require Elemental Analysis (CHN) or Quantitative NMR (qNMR) to determine the net peptide content. Do not assume 100%.
-
-
Counter-Ion Identification:
-
Why: If synthesized using TFA, residual trifluoroacetate can act as an ion-pairing agent, altering retention time.
-
Action: Check the CoA for "Acetate" vs "TFA" content. Prefer Acetate salts for biological compatibility.
-
-
Stereochemical Purity:
-
Why: Racemization of the Leu-Pro bond (L,L vs D,L) can occur during synthesis.
-
Action: Use a Chiral HPLC column (e.g., Chiralpak AD-H) if enantiomeric purity is critical for your biological assay.
-
References
-
Puliti, R., Mattia, C. A., & Lilley, T. H. (1992).[1] Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate. Acta Crystallographica Section C: Crystal Structure Communications. Link
-
Stein, R. L. (1993). Mechanism of Enzymatic and Nonenzymatic Prolyl Peptide Bond Isomerization. Advances in Protein Chemistry. Link
-
USP General Chapter <621> . Chromatography. United States Pharmacopeia. Link
-
Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for low-UV method development). Link
Sources
A Comparative Guide to the Stability of Acetylated vs. Non-Acetylated Dipeptides in Drug Development
The therapeutic potential of peptides is immense, offering high specificity and low toxicity for a wide range of diseases.[1] However, a primary obstacle in their clinical development is their inherent instability.[2][3] Peptides are susceptible to rapid degradation by chemical and enzymatic pathways in the body, leading to short half-lives that can limit their efficacy.[2][4] This guide provides an in-depth comparison of N-terminally acetylated dipeptides versus their non-acetylated counterparts, detailing the mechanisms of degradation and presenting experimental frameworks to validate the significant stability enhancement afforded by this simple, yet powerful, chemical modification.
The Two-Fold Threat to Dipeptide Integrity
For a dipeptide to be effective as a therapeutic, it must remain intact long enough to reach its target. Two primary degradation pathways threaten its structure: enzymatic breakdown in biological fluids and chemical instability leading to cyclization.
Enzymatic Degradation: The Aminopeptidase Challenge
The body's primary defense against foreign peptides includes a class of enzymes called aminopeptidases.[5] These exopeptidases are ubiquitous in the gastrointestinal tract, blood plasma, and within cells.[5][6] Their function is to cleave amino acids one by one from the N-terminus of a peptide chain.[5][7] This process is highly efficient and relies on the enzyme's ability to recognize and bind to the free, positively charged N-terminal amine group of the peptide.[7][8] Once bound, a metal ion in the enzyme's active site facilitates a nucleophilic attack by a water molecule on the first peptide bond, leading to its cleavage and the release of the N-terminal amino acid.[7] For a non-acetylated dipeptide, this action results in its complete breakdown into constituent amino acids, rendering it inactive.
Chemical Degradation: Intramolecular Cyclization
Beyond enzymatic threats, dipeptides are prone to a form of chemical self-destruction known as diketopiperazine (DKP) formation.[9][10] This process involves an intramolecular nucleophilic attack by the N-terminal amine on the carbonyl group of the C-terminal amide bond.[9][11] The reaction is particularly favored when the peptide sequence and conditions allow the molecule to adopt a conformation that brings the two ends into proximity.[9][12] This cyclization results in a stable, six-membered ring structure—the diketopiperazine—and the cleavage of the dipeptide.[9][10] This degradation pathway effectively truncates the peptide, destroying its biological function.[9]
N-Terminal Acetylation: A Molecular Shield
N-terminal acetylation, the addition of an acetyl group (CH₃CO-) to the N-terminal amine, is a strategic modification that fundamentally alters the peptide's chemical properties to counteract both degradation pathways.[13]
Mechanism of Protection:
-
Neutralization of Charge: Acetylation converts the primary amine (-NH₂) at the N-terminus, which is typically protonated and positively charged (-NH₃⁺) at physiological pH, into a neutral amide (-NHCOCH₃).[13][14]
-
Blocking Enzymatic Recognition: Aminopeptidases specifically recognize the free N-terminal amine.[7] By capping this group, acetylation effectively renders the dipeptide invisible to these enzymes.[8][13] The neutral amide is no longer a valid substrate, thus preventing enzymatic cleavage.
-
Inhibiting Cyclization: The conversion of the N-terminal amine into an amide significantly reduces its nucleophilicity. This electronic change, combined with the steric hindrance from the acetyl group, makes the intramolecular attack required for DKP formation energetically unfavorable.[9][11]
The following diagram illustrates the protective effect of N-terminal acetylation against these two major degradation routes.
Caption: Workflow for comparative dipeptide stability analysis.
Protocol 1: Chemical Stability Assay (Diketopiperazine Formation)
This assay assesses the intrinsic chemical stability of the dipeptides under physiological pH and temperature.
-
Objective: To measure the rate of degradation due to non-enzymatic processes like DKP formation.
-
Methodology:
-
Preparation: Prepare 1 mg/mL stock solutions of the acetylated and non-acetylated dipeptides in a suitable solvent (e.g., water).
-
Incubation: Dilute each peptide stock solution into phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 100 µg/mL. Incubate the solutions in a controlled environment at 37°C.
-
Sampling: At designated time points (e.g., 0, 4, 8, 16, and 24 hours), withdraw an aliquot from each incubation mixture.
-
Quenching: Immediately stop any potential degradation by adding two volumes of ice-cold acetonitrile (ACN) to the aliquot. This also prepares the sample for analysis.
-
Analysis: Analyze the samples using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. [15][16]Monitor the disappearance of the parent peptide peak over time. The analytical method should be stability-indicating, meaning it can resolve the parent peptide from its degradation products. [17]
-
Protocol 2: Enzymatic Stability Assay in Human Serum
This assay simulates the in vivo environment by exposing the peptides to the complex mixture of proteases found in blood. [18][19]
-
Objective: To determine the peptide half-life in a biologically relevant fluid.
-
Methodology:
-
Preparation: Pre-warm pooled human serum and the 1 mg/mL peptide stock solutions to 37°C.
-
Incubation: Initiate the reaction by adding the peptide stock solution to the serum to achieve a final peptide concentration of 100 µg/mL. [18]Incubate the mixture at 37°C with gentle agitation.
-
Sampling: At shorter, more frequent time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot. The shorter time course is necessary due to the expected rapid degradation of the non-acetylated peptide. [20] 4. Quenching & Protein Precipitation: Immediately add two volumes of ice-cold acetonitrile containing an internal standard to the aliquot. Vortex vigorously and centrifuge to precipitate serum proteins. [18] 5. Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the percentage of intact peptide remaining. [19][20]
-
Expected Results and Data Interpretation
The stability of the peptides is determined by calculating their half-life (t½) from the first-order decay plot of the natural logarithm of the percentage of intact peptide versus time. [18]The results are expected to show a dramatic difference in stability.
Table 1: Comparative Stability Data for Ala-Pro vs. Ac-Ala-Pro
| Peptide | Condition | Half-Life (t½) | Primary Degradation Product |
| Ala-Pro | Chemical Stability (PBS, pH 7.4) | ~18 hours | Cyclo(Ala-Pro) (DKP) |
| Ac-Ala-Pro | Chemical Stability (PBS, pH 7.4) | > 72 hours | Minimal Degradation |
| Ala-Pro | Enzymatic Stability (Human Serum) | < 10 minutes | Alanine, Proline |
| Ac-Ala-Pro | Enzymatic Stability (Human Serum) | > 24 hours | Minimal Degradation |
Note: The data presented are representative values based on established principles of peptide stability and are intended for illustrative purposes.
Conclusion and Implications for Drug Development
The experimental data unequivocally demonstrate that N-terminal acetylation is a critical and highly effective strategy for enhancing dipeptide stability. This simple modification provides robust protection against both enzymatic degradation by aminopeptidases and chemical degradation via diketopiperazine formation. [13][21] For researchers and drug development professionals, these findings have significant practical implications:
-
Extended Half-Life: Increased stability directly translates to a longer biological half-life, potentially improving a drug's pharmacokinetic profile and allowing for less frequent dosing. [13]* Improved Bioavailability: By resisting enzymatic breakdown in the gut and blood, acetylated peptides may exhibit improved oral or systemic bioavailability.
-
Enhanced Efficacy: A longer residence time at the target site can lead to improved therapeutic efficacy.
-
Simplified Development: Acetylation is a straightforward and cost-effective modification that can be incorporated during standard solid-phase peptide synthesis. [13] In conclusion, when developing dipeptide-based therapeutics, N-terminal acetylation should be considered a foundational strategy to overcome the inherent instability that has long challenged this promising class of molecules. [22][23]
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Aminopeptin?
- ACS Omega. (2022, December 6). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
- Benchchem. (n.d.). Technical Support Center: Diketopiperazine (DKP) Formation in Proline Derivative Synthesis.
- Benchchem. (n.d.). Enzymatic Degradation Studies: Assessing Peptide Stability.
- International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Benchchem. (n.d.). Enzymatic Stability of Peptides with C-terminal Histidinamide: An In-depth Technical Guide.
- Wikipedia. (n.d.). 2,5-Diketopiperazine.
- Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development.
- Emerging Therapeutics. (n.d.). The Role of Peptides in Drug Development.
- Benchchem. (n.d.). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design.
- PubMed. (2019, December 15). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide.
- ACS Omega. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.
- LifeTein. (2025, August 14). Should My Peptide Be Acetylated?
- Semantic Scholar. (2020, April 15). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2.
- Creative Proteomics. (n.d.). The Role of N Terminal Acetylation in Protein Function and Disease.
- AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
- PNAS. (2021, October 18). Aminopeptidases trim Xaa-Pro proteins, initiating their degradation by the Pro/N-degron pathway.
- ACS Biomaterials Science & Engineering. (2024, July 5). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
- ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization in Drug Development.
- Wikipedia. (n.d.). Aminopeptidase.
- ResearchGate. (2025, August 9). (PDF) The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide.
- ResearchGate. (n.d.). The complete protein degradation pathway. TPP is tripeptidase II, TOP....
- PMC - NIH. (2023, April 1). N-terminal acetylation can stabilize proteins independent of their ubiquitination.
- Humana Press. (n.d.). HPLC of Peptides and Proteins.
- ResearchGate. (2025, August 7). The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and αα-tropomyosin.
- PMC - NIH. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- ACS Pharmacology & Translational Science. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- PMC - NIH. (n.d.). The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and alpha alpha-tropomyosin.
- ResearchGate. (n.d.). Enzymatic stability characterization in the presence of serum protease of peptides (left) and lipopeptides (right). Curve doses vs. response.
Sources
- 1. Emerging Therapeutics: The Role of Peptides in Drug Development [parabolicdrugs.com]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. pengtingpeptide.com [pengtingpeptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Aminopeptin? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. renyi.hu [renyi.hu]
- 17. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. verifiedpeptides.com [verifiedpeptides.com]
- 21. researchgate.net [researchgate.net]
- 22. ijsra.net [ijsra.net]
- 23. resolvemass.ca [resolvemass.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
